Isopropamide Iodide
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1957.
was heading 1965-94; use AMMONIUM COMPOUNDS to search this compound 1966-94
See also: Isopropamide (has active moiety).
Properties
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMWENDZZIWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221221 | |
| Record name | Isopropamide iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-81-8 | |
| Record name | Isopropamide iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropamide iodide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropamide Iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropamide iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropamide iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPAMIDE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0KNA372SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isopropamide Iodide: A Quaternary Ammonium Anticholinergic Agent - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide iodide is a long-acting, quaternary ammonium anticholinergic agent with primary applications in the management of gastrointestinal disorders characterized by hyperacidity and hypermotility. As a competitive antagonist of muscarinic acetylcholine receptors, it effectively reduces smooth muscle tone and secretions. This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, including its mechanism of action, pharmacokinetic profile, and synthesis. Detailed experimental protocols for the evaluation of its anticholinergic activity are presented, alongside a summary of available quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is a synthetic quaternary ammonium compound that exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1] Its quaternary structure confers a permanent positive charge, which influences its absorption, distribution, and overall pharmacokinetic profile, generally limiting its ability to cross the blood-brain barrier.[2] Clinically, this compound has been utilized for its antispasmodic and antisecretory properties in treating conditions such as peptic ulcers and irritable bowel syndrome.[3][4] This guide delves into the technical details of this compound, providing in-depth information for scientific and research applications.
Mechanism of Action
This compound functions as a non-selective competitive antagonist of acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This antagonism results in decreased smooth muscle contraction, reduced glandular secretions (e.g., salivary, bronchial, and gastric), and altered heart rate.[5] The therapeutic efficacy of this compound in gastrointestinal disorders stems from its ability to decrease motility and acid secretion in the gut.[3]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly classified based on their primary G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]
-
M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.[6][7] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.[8]
This compound, by blocking these receptors, inhibits the downstream signaling cascades initiated by acetylcholine.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]
An In-Depth Technical Guide to the Pharmacological Profile of Isopropamide Iodide in Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide iodide is a long-acting, quaternary ammonium anticholinergic agent with significant effects on the gastrointestinal (GI) tract.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, receptor affinity, and its antisecretory and antispasmodic properties. Detailed experimental protocols for evaluating its efficacy are presented, alongside a summary of available quantitative data. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of drugs targeting GI motility and secretion.
Introduction
This compound is a synthetic anticholinergic drug historically used in the treatment of gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers and irritable bowel syndrome.[3][4][5] As a quaternary ammonium compound, its structure confers distinct pharmacokinetic properties, primarily limiting its ability to cross the blood-brain barrier and thus reducing central nervous system side effects.[6][7][8] Its therapeutic effects in the GI tract are mediated through competitive antagonism of muscarinic acetylcholine receptors.[1][3]
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive blockade of muscarinic acetylcholine (ACh) receptors.[1][3] In the gastrointestinal tract, acetylcholine, released from parasympathetic nerve endings, plays a crucial role in stimulating smooth muscle contraction and glandular secretion. By binding to muscarinic receptors on smooth muscle cells and secretory glands, this compound inhibits the actions of acetylcholine, leading to a reduction in GI motility and acid secretion.[3][4]
The predominant muscarinic receptor subtype involved in mediating smooth muscle contraction in the gut is the M3 receptor.[6][9] While the M2 receptor is also present in large numbers in GI smooth muscle, its role is more modulatory.[9] Gastric acid secretion is also primarily mediated by M3 receptors on parietal cells.[10] this compound is known to be an antagonist of the M3 muscarinic acetylcholine receptor.[10]
Signaling Pathway of Muscarinic M3 Receptor Antagonism
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the physiological responses of smooth muscle contraction and acid secretion. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 10. go.drugbank.com [go.drugbank.com]
Synthesis and structural elucidation of isopropamide iodide
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Isopropamide Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a quaternary ammonium anticholinergic agent used in the treatment of gastrointestinal disorders. Its synthesis involves a multi-step process culminating in the formation of a stable quaternary ammonium salt. The structural integrity of the final compound is confirmed through a suite of modern analytical techniques. This document provides a detailed guide to the chemical synthesis of this compound and the comprehensive methods for its structural elucidation, including detailed experimental protocols, tabulated data, and workflow visualizations.
Chemical and Physical Properties
This compound, with the IUPAC name (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium iodide, is a white to pale yellow crystalline powder.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₃IN₂O | [3][4] |
| Molecular Weight | 480.43 g/mol | [5][6][7] |
| IUPAC Name | (4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium iodide | [4][5] |
| CAS Number | 71-81-8 | [4][6][7] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 189-191.5 °C or 198-201 °C (with decomposition) | |
| Solubility | Sparingly soluble in water; freely soluble in chloroform & alcohol | [1] |
Synthesis of this compound
The synthesis of this compound is a three-step process starting from diphenylacetonitrile. The pathway involves an initial alkylation, followed by nitrile hydrolysis to form a tertiary amide intermediate, and concludes with a quaternization reaction to yield the final product.
Synthetic Pathway
The overall synthetic scheme is illustrated below.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(diisopropylamino)-2,2-diphenylbutanenitrile (Intermediate Nitrile)
-
Principle: This step involves the alkylation of the acidic α-carbon of diphenylacetonitrile with diisopropylaminoethyl chloride using a strong base like sodium amide (NaNH₂) to deprotonate the starting material, forming a nucleophilic carbanion.
-
Protocol:
-
To a stirred suspension of sodium amide in anhydrous toluene, add a solution of diphenylacetonitrile in anhydrous toluene dropwise under an inert atmosphere (N₂).
-
Heat the mixture under reflux for 2-3 hours to ensure complete formation of the carbanion.
-
Cool the reaction mixture and add a solution of diisopropylaminoethyl chloride in anhydrous toluene dropwise.
-
Heat the mixture again under reflux for 4-6 hours.
-
After cooling, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the intermediate nitrile.
-
Step 2: Synthesis of 4-(diisopropylamino)-2,2-diphenylbutanamide (Intermediate Amide)
-
Principle: The nitrile group of the intermediate is hydrolyzed to a primary amide. This can be achieved under either acidic or basic conditions. Basic hydrolysis using hydrogen peroxide is often preferred as it can be milder and prevent further hydrolysis to the carboxylic acid.[3]
-
Protocol (Basic Hydrolysis):
-
Dissolve the intermediate nitrile in a suitable solvent such as ethanol or tert-butanol.[8]
-
Add an aqueous solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide at a controlled temperature (e.g., 40-50 °C).
-
Stir the mixture for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate amide.
-
Step 3: Synthesis of this compound (Final Product)
-
Principle: This is a standard Sₙ2 reaction where the lone pair of electrons on the tertiary amine of the intermediate amide attacks the electrophilic methyl group of methyl iodide. This forms a quaternary ammonium iodide salt.[9]
-
Protocol:
-
Dissolve the intermediate amide in a polar aprotic solvent such as acetone or acetonitrile.
-
Add an excess of methyl iodide (CH₃I) to the solution.
-
Stir the reaction mixture at room temperature. The product, being a salt, will often precipitate out of the solution. The reaction may be gently heated if required.
-
Monitor the reaction for completeness (typically 12-24 hours).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold solvent (the one used for the reaction) to remove unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
-
Structural Elucidation
A combination of spectroscopic and analytical methods is required to confirm the identity and structure of the synthesized this compound.
Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound.
Analytical Protocols and Data
3.2.1. X-Ray Crystallography
-
Principle: Single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the crystalline state, confirming connectivity and stereochemistry.
-
Protocol:
-
Grow a single crystal of this compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation or cooling from a saturated solution (e.g., ethanol).[10][11]
-
Mount the crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).[12]
-
Process the diffraction data and solve the structure using direct methods or Patterson and Fourier methods.[11]
-
Refine the structural model to obtain final atomic coordinates and geometric parameters.
-
-
Data Presentation:
| Parameter | Reported Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Unit Cell (a) | 17.624(6) Å | |
| Unit Cell (b) | 14.589(5) Å | |
| Unit Cell (c) | 9.012(4) Å | |
| Molecules (Z) | 4 |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, integration, and coupling patterns are used to map the molecular structure.
-
Protocol:
-
Dissolve ~5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Presentation (Predicted):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (10H) | ~7.2 - 7.5 (multiplet) | ~125 - 145 |
| -C(Ph)₂- | - | ~55 - 65 |
| -CH₂-CH₂-N⁺- | ~2.5 - 3.0 (multiplet) | ~20 - 30 |
| -CH₂-N⁺- | ~3.2 - 3.6 (multiplet) | ~50 - 60 |
| -N⁺-CH₃ (3H) | ~3.1 (singlet) | ~45 - 55 |
| -N⁺-CH(CH₃)₂ (2H) | ~3.5 - 3.9 (septet) | ~60 - 70 |
| -N⁺-CH(CH₃)₂ (12H) | ~1.3 - 1.5 (doublet) | ~15 - 20 |
| -C=O | - | ~170 - 180 |
| -CONH₂ (2H) | ~5.5 - 7.0 (broad singlets) | - |
3.2.3. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Protocol:
-
Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Presentation (Expected):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch (two bands) | Primary Amide (-CONH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic (Alkyl) |
| ~1680 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |
| ~1600 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |
| 1600, 1450 | C=C stretch | Aromatic Ring |
| ~1480 | Asymmetric deformation | Quaternary Amine group |
| ~500 | C-I stretch (possible) | Iodoalkane |
3.2.4. Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the parent ion and structural information from its fragmentation pattern.
-
Protocol:
-
Dissolve a small sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is ideal for pre-charged species like quaternary amines.
-
Acquire the mass spectrum.
-
-
Data Presentation (Expected):
| m/z Value | Identity | Notes |
| 353.26 | [M]⁺ (Isopropamide Cation) | The molecular ion (C₂₃H₃₃N₂O⁺). The iodide is not observed. |
| 127 | [I]⁻ | Would be observed in negative ion mode. |
| Various | Fragmentation ions | Alpha-cleavage adjacent to the nitrogen is a common pathway for amines.[13] |
3.2.5. UV-Vis Spectrophotometry
-
Principle: This technique measures the absorption of UV-Visible light by a substance. While primarily used for quantification, the wavelength of maximum absorbance (λmax) is a characteristic property under specific conditions.
-
Protocol (Iodine Liberation Method):
-
Prepare a standard solution of this compound in distilled water.
-
In a volumetric flask, add an aliquot of the standard solution, 1N H₂SO₄, and 1% sodium nitrite solution.
-
Dilute to the mark with distilled water.
-
Measure the absorbance against a reagent blank, scanning for the λmax.
-
-
Protocol (Ion-Pair Complex Method): [14]
-
In a separating funnel, mix an aliquot of the standard solution with a pH 10 buffer and a solution of Bromophenol Blue (BPB).
-
Extract the formed colored complex into chloroform.
-
Measure the absorbance of the chloroform layer against a reagent blank.
-
-
Data Presentation:
| Method | Reagents | λmax (nm) | Reference(s) |
| Iodine Liberation | NaNO₂ / H₂SO₄ | 449 | |
| Ion-Pair with BPB | Bromophenol Blue / pH 10 buffer | 600 | [14] |
| Ion-Pair with Thymol Blue | Thymol Blue / pH 4 buffer | 404 |
Conclusion
The synthesis of this compound is a well-defined, multi-step chemical process that can be reliably executed using standard organic chemistry techniques. Its structural verification relies on a powerful combination of analytical methods. Definitive structural confirmation is achieved through single-crystal X-ray crystallography, while a combination of NMR, IR, and mass spectrometry provides comprehensive and complementary data to elucidate the molecular structure and confirm the identity of the synthesized compound. UV-Vis spectrophotometry serves as a robust method for subsequent quantification in pharmaceutical formulations. This guide provides the necessary theoretical and practical framework for professionals engaged in the synthesis, analysis, and development of this compound.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. hofmannrxn [ursula.chem.yale.edu]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Isopropamide Iodide (CAS 71-81-8): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropamide iodide, identified by CAS number 71-81-8, is a long-acting quaternary anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in smooth muscle tone, decreased glandular secretions, and slower gastrointestinal motility.[1][2][3] These properties have positioned this compound as a valuable compound in both clinical and research settings, particularly in the study and treatment of gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers and irritable bowel syndrome.[2][3][4] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, experimental protocols for its analysis and physiological effects, and relevant quantitative data.
Physicochemical Properties and Identification
| Property | Value |
| CAS Number | 71-81-8 |
| Molecular Formula | C23H33IN2O |
| Molecular Weight | 480.43 g/mol [5] |
| Synonyms | Darbid, Dipramid, (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide[5] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to stimulate various physiological responses, including smooth muscle contraction and glandular secretion. This compound, by blocking these receptors, effectively inhibits the actions of acetylcholine.[1]
The therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M3 muscarinic receptors, which are abundant on smooth muscle cells and secretory glands.[6][7] Inhibition of these receptors leads to:
-
Reduced Gastric Acid Secretion: By blocking muscarinic receptors on parietal cells in the stomach, this compound decreases the secretion of gastric acid.[2]
-
Decreased Gastrointestinal Motility: It relaxes the smooth muscles of the gastrointestinal tract, reducing spasms and slowing the transit of intestinal contents.[1][2]
The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and reduced central nervous system side effects compared to non-quaternary anticholinergics.
Signaling Pathway of M3 Muscarinic Acetylcholine Receptor Antagonism
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor and the point of inhibition by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Isopropamide - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action for isopropamide iodide's antispasmodic effect is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M₃ subtype located on gastrointestinal smooth muscle cells.[3][4] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates these receptors to induce muscle contraction and peristalsis.[3] By blocking these receptors, this compound inhibits acetylcholine-induced contractions, leading to smooth muscle relaxation and alleviation of spasms.[3] As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine anticholinergics.
Cellular Signaling Pathways
The contraction of gastrointestinal smooth muscle is predominantly mediated by the M₂ and M₃ muscarinic receptor subtypes, which are co-expressed in these tissues.[5]
-
M₃ Receptor Pathway (Primary Contractile Pathway): This is the main pathway for direct smooth muscle contraction.
-
Agonist Binding: Acetylcholine binds to the M₃ receptor.
-
G-Protein Activation: The receptor activates the Gq/11 class of G-proteins.
-
PLC Activation: The α-subunit of Gq/11 activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Calcium Influx & Sensitization: DAG, along with the increase in intracellular Ca²⁺, activates Protein Kinase C (PKC). The Gq pathway also involves the Rho/Rho kinase pathway, which inhibits myosin light chain phosphatase, sensitizing the contractile apparatus to Ca²⁺.
-
Contraction: The elevated cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
-
-
M₂ Receptor Pathway (Indirect Contractile & Anti-relaxant Pathway):
-
Agonist Binding: Acetylcholine binds to the M₂ receptor.
-
G-Protein Activation: The receptor activates the Gi/o class of G-proteins.
-
Adenylyl Cyclase Inhibition: The α-subunit of Gi/o inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).
-
Reduced Relaxation: Lower levels of cAMP lead to decreased activity of Protein Kinase A (PKA), which normally promotes muscle relaxation. By inhibiting this relaxant pathway, M₂ receptor activation indirectly contributes to a contractile state.
-
This compound competitively binds to these M₂ and M₃ receptors, preventing the initiation of these signaling cascades by acetylcholine, thus resulting in an antispasmodic effect.
Experimental Protocols for Antispasmodic Activity Assessment
The evaluation of antispasmodic drugs like this compound relies on established in vitro and in vivo pharmacological models.
In Vitro Analysis: The Isolated Organ Bath Assay
The isolated organ bath is the gold standard for quantifying the antispasmodic activity of a compound. It allows for the determination of potency (pA₂ or IC₅₀) by measuring the compound's ability to inhibit contractions induced by a spasmogen, typically a muscarinic agonist like acetylcholine or carbachol.
Objective: To determine the competitive antagonistic activity of a test compound against an agonist-induced contraction in an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials & Equipment:
-
Tissue: Male Wistar rats (200-220 g) or guinea pigs. The terminal ileum is commonly used.
-
Physiological Salt Solution: Tyrode's solution, gassed with oxygen (95% O₂ / 5% CO₂). Composition (g/L): NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaHCO₃ 1.0, NaH₂PO₄ 0.05, Glucose 1.0.
-
Apparatus: Organ bath (50 ml capacity), isotonic transducer, stimulator (for electrical field stimulation, if needed), pen recorder or data acquisition system.
-
Reagents: Acetylcholine (ACh) or Carbachol (CCh) as spasmogens, test compound (this compound), reference antagonist (e.g., Atropine).
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized animal and placed in oxygenated Tyrode's solution. A longitudinal strip (approx. 2-3 cm) is prepared.
-
Mounting: The ileum strip is suspended between a fixed hook and an isotonic transducer in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with oxygen.
-
Equilibration: The preparation is subjected to a resting tension of 1g and allowed to equilibrate for 30-60 minutes. The bath solution is changed every 15 minutes.
-
Generating a Cumulative Concentration-Response Curve (CRC) for the Agonist:
-
Add the agonist (e.g., acetylcholine) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁸ M to 10⁻³ M).
-
Allow the tissue to respond and reach a plateau at each concentration before adding the next.
-
Record the contractile response at each concentration to establish a baseline CRC.
-
-
Antagonist Incubation:
-
Wash the tissue multiple times with fresh Tyrode's solution until the baseline tension is restored.
-
Add a fixed concentration of the antagonist (this compound) to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
-
Generating CRC in the Presence of Antagonist:
-
Repeat the cumulative addition of the agonist in the presence of the antagonist.
-
A competitive antagonist will cause a rightward parallel shift in the CRC.
-
-
Data Analysis (Schild Plot):
-
Repeat steps 4-6 with at least three different concentrations of the antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ in its absence.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Analysis: Gastrointestinal Motility Models
In vivo models are essential for evaluating the overall effect of a drug on gastrointestinal transit time in a whole organism.
Objective: To assess the effect of a test compound on the propulsion of a non-absorbable marker through the gastrointestinal tract of a rodent.
Model: Charcoal Meal Transit Assay in Rats
-
Animals: Male Wistar rats (200 ± 20 g), fasted for 16-18 hours with free access to water.
-
Marker: A suspension of 5% activated charcoal in a 10% gum arabic solution.
-
Procedure:
-
Dosing: Test animals are administered the test compound (this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Marker Administration: After a specific time post-dosing (e.g., 60 minutes), the charcoal meal is administered orally (e.g., 2 ml/animal).
-
Sacrifice: Animals are euthanized by cervical dislocation at a fixed time after charcoal administration (e.g., 15-30 minutes).
-
Measurement: The abdomen is opened, and the small intestine is carefully excised from the pylorus to the cecum. The total length of the intestine is measured. The distance traveled by the charcoal meal from the pylorus is also measured.
-
Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
-
Interpretation: A statistically significant decrease in the percentage of intestinal transit in the drug-treated group compared to the vehicle control group indicates an inhibitory effect on gastrointestinal motility, consistent with antispasmodic activity.
Quantitative Data Presentation
The potency of a competitive antagonist is typically expressed as a pA₂ value. A higher pA₂ value indicates greater potency. While primary research articles detailing the specific pA₂ value for this compound were not identified in the conducted literature search, the following table provides context by presenting pA₂ values for other common anticholinergic antispasmodic drugs, determined using acetylcholine as the agonist in isolated ileum preparations. This data serves as a benchmark for the expected potency range of muscarinic antagonists in this assay.
Table 1: Comparative Antimuscarinic Potency (pA₂ Values) of Anticholinergic Agents in Isolated Ileum Preparations
| Antagonist | Animal Model | pA₂ Value (Mean ± SEM/SD) | Type of Antagonism | Reference |
| Atropine | Goat Ileum | 9.59 ± 0.022 | Competitive | [6] |
| Atropine | Guinea Pig Ileum | 9.93 ± 0.044 | Competitive | [6] |
| Dicyclomine | Goat Ileum | 8.92 ± 0.237 | Non-competitive | [6] |
| Dicyclomine | Guinea Pig Ileum | 9.39 ± 0.120 | Non-competitive | [6] |
| Hyoscine | Goat Ileum | 9.09 ± 0.022 | Competitive | [6] |
| Hyoscine | Guinea Pig Ileum | 9.46 ± 0.058 | Competitive | [6] |
| Phencynonate (R-isomer) | Guinea Pig Ileum | 6.84 ± 0.24 | Competitive | [7] |
Note: The type of antagonism (competitive vs. non-competitive) is typically determined by the slope of the Schild plot. A slope not significantly different from 1.0 suggests competitive antagonism.[7]
Conclusion
This compound exerts its antispasmodic effects through competitive antagonism at muscarinic acetylcholine receptors, primarily the M₃ subtype, thereby inhibiting the signaling cascades that lead to smooth muscle contraction. The primary research methods to substantiate these effects involve well-established in vitro and in vivo protocols. The isolated organ bath assay is paramount for quantifying antagonist potency (pA₂) and determining the nature of the antagonism, while in vivo gastrointestinal transit models confirm efficacy in a physiological context. Although specific, modern primary data on the pA₂ of this compound is sparse, the methodologies described herein provide a robust framework for its evaluation and for the development of novel antispasmodic agents targeting the muscarinic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Isopropamide Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic and bioavailability profile of isopropamide iodide, a long-acting anticholinergic agent. The information presented herein is synthesized from available scientific literature to support research and development activities.
Introduction
This compound is a quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the non-selective blockade of muscarinic acetylcholine receptors. This action leads to a reduction in smooth muscle tone and secretions, making it clinically useful in the management of gastrointestinal disorders, such as peptic ulcers. As a quaternary ammonium compound, its structure confers specific pharmacokinetic properties, notably influencing its absorption and distribution. Understanding these properties is critical for its effective and safe use in therapeutic applications.
Pharmacokinetic Profile
The pharmacokinetics of isopropamide have been characterized, with key studies providing insights into its absorption, distribution, metabolism, and excretion. The data presented below is derived from studies conducted in canine models, which serve as a valuable reference for its behavior in vivo.
Following oral administration, isopropamide is absorbed from the gastrointestinal tract. However, as a quaternary ammonium compound, its absorption is relatively poor. The peak plasma concentration (Cmax) is typically reached within a few hours of ingestion.
The distribution of isopropamide is largely limited to peripheral tissues. Its quaternary structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with tertiary amine anticholinergics.
Isopropamide is primarily eliminated through the kidneys. A significant portion of the drug is excreted unchanged in the urine.
The oral bioavailability of isopropamide has been determined to be low. In a study involving dogs, the systemic availability of orally administered isopropamide was found to be approximately 13.9%. This low bioavailability is consistent with its chemical nature as a quaternary ammonium salt, which generally exhibits poor absorption from the gastrointestinal tract.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound, derived from a study in dogs.
| Pharmacokinetic Parameter | Value (Mean ± SEM) | Unit |
| Intravenous Administration | ||
| Elimination Half-Life (t½) | 9.3 ± 1.1 | hours |
| Volume of Distribution (Vd) | 1.8 ± 0.2 | L/kg |
| Total Body Clearance (Cl) | 2.5 ± 0.2 | ml/min/kg |
| Oral Administration | ||
| Elimination Half-Life (t½) | 7.9 ± 0.5 | hours |
| Peak Plasma Concentration (Cmax) | 0.26 ± 0.03 | µg/ml |
| Time to Peak Concentration (Tmax) | 3.0 ± 0.5 | hours |
| Bioavailability (F) | 13.9 ± 2.6 | % |
Experimental Protocols
The data presented above was obtained through a series of well-defined experimental protocols. The following methodology is based on a key study investigating the pharmacokinetics of isopropamide in dogs.
-
Species: Beagle dogs
-
Health Status: Clinically healthy, confirmed by physical examination and laboratory tests.
-
Housing: Housed in individual metabolism cages, with a controlled environment (temperature, humidity, and light-dark cycle).
-
Diet: Fed a standard canine diet with free access to water. Animals were fasted overnight prior to drug administration.
-
Study Design: A crossover design was employed, where each dog received both intravenous and oral formulations of isopropamide, with a washout period between treatments.
-
Intravenous (IV) Administration: Isopropamide was administered as a single bolus injection into the cephalic vein at a dose of 0.5 mg/kg.
-
Oral (PO) Administration: Isopropamide was given as a tablet at a dose of 2.0 mg/kg.
-
Blood Sampling: Venous blood samples were collected from the jugular vein at predefined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Blood samples were collected into heparinized tubes and centrifuged to separate the plasma. The plasma was then stored at -20°C until analysis.
-
Urine Collection: Urine was collected over a 24-hour period to determine the extent of renal excretion.
-
Technique: High-Performance Liquid Chromatography (HPLC) was used for the quantification of isopropamide in plasma and urine samples.
-
Extraction: A solvent extraction method was used to isolate the drug from the biological matrix.
-
Detection: A UV detector set at an appropriate wavelength was used to detect and quantify the drug.
-
Validation: The analytical method was validated for its accuracy, precision, linearity, and sensitivity.
-
Software: Standard pharmacokinetic software was used to analyze the plasma concentration-time data.
-
Parameters Calculated: The key pharmacokinetic parameters, including half-life, volume of distribution, clearance, Cmax, Tmax, and bioavailability, were calculated using non-compartmental methods.
Visualizations
A Technical Guide to the Foundational Studies of Isopropamide Iodide for Peptic Ulcer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptic ulcer disease (PUD) arises from an imbalance between aggressive factors, primarily gastric acid and pepsin, and the protective mechanisms of the gastrointestinal mucosa. Historically, the therapeutic strategy centered on mitigating the corrosive effects of gastric acid. Isopropamide iodide, a long-acting quaternary anticholinergic agent, emerged as a significant therapeutic tool in this endeavor. It is utilized in the management of peptic ulcers and other gastrointestinal disorders characterized by hyperacidity and hypermotility. This document provides an in-depth analysis of the foundational pharmacology, mechanism of action, and key experimental data related to this compound.
Chemical and Pharmacological Properties
This compound is a synthetic anticholinergic agent with a quaternary ammonium structure, which contributes to its potent and prolonged duration of action.
| Property | Data |
| Chemical Name | (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide |
| Molecular Formula | C23H33IN2O |
| Molecular Weight | 480.43 g/mol |
| CAS Number | 71-81-8 |
| Class | Anticholinergic, Muscarinic Antagonist |
| Key Feature | Long-acting (up to 12 hours) antisecretory and antispasmodic effects. |
Mechanism of Action: Antagonism of Cholinergic Signaling
The therapeutic effects of this compound are rooted in its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it interrupts the parasympathetic nerve impulses that stimulate gastric acid secretion and gastrointestinal motility.
Cholinergic Regulation of Gastric Acid Secretion
Gastric acid secretion is a complex process regulated by neuronal, hormonal, and paracrine pathways. The final step is mediated by the H+/K+-ATPase (proton pump) in parietal cells. The cholinergic pathway plays a crucial stimulatory role:
-
Vagal Stimulation: Vagal nerve efferents release acetylcholine (ACh).
-
Direct Parietal Cell Activation: ACh directly stimulates M3 muscarinic receptors on parietal cells, increasing intracellular calcium and activating the proton pump.
-
Indirect Stimulation: ACh also stimulates M3 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine then acts on H2 receptors on parietal cells, increasing cAMP and further stimulating acid secretion.
-
Inhibition of Somatostatin: ACh inhibits somatostatin release from D cells. Since somatostatin normally suppresses acid secretion, its inhibition leads to a net increase in acid production.
The diagram below illustrates this physiological signaling cascade.
Pharmacological Intervention with this compound
This compound competitively binds to muscarinic receptors (primarily M3) on both parietal cells and ECL cells, preventing acetylcholine from exerting its effects.[1] This blockade directly reduces the stimulation of the proton pump and diminishes the release of histamine, a key secretagogue.[2] The result is a marked decrease in both basal and stimulated gastric acid output.
Pharmacokinetics and Efficacy Data
| Parameter | Finding | Citation |
| Healing Rate (Antacid/Anticholinergic) | 50% at 3 weeks; 96% at 6 weeks | [4] |
| Healing Rate (Cimetidine) | 67% at 3 weeks; 83% at 6 weeks | [4] |
| Healing Rate (Placebo) | 13% at 3 weeks; 33% at 6 weeks | [4] |
| Onset of Action | 1-2 hours post-oral administration | [5] |
| Duration of Action | Up to 12 hours | |
| Typical Adult Dosage | 2.5 mg to 5 mg, two to three times daily | [1] |
Note: The healing rate data is for an antacid/anticholinergic combination, reflecting the common therapeutic approach of the era.
Experimental Protocols for Preclinical Evaluation
The evaluation of anti-ulcer agents like this compound relies on established animal models. The pylorus ligation (Shay rat) model is a classic method for assessing the inhibition of gastric acid secretion and ulcer formation.[6][7]
Pylorus Ligation (Shay Rat) Model
Objective: To evaluate the ability of a test compound to reduce gastric acid volume, total acidity, and prevent the formation of ulcers due to acid accumulation.
Methodology:
-
Animal Preparation: Adult Wistar rats (150-200g) are fasted for 24-48 hours prior to the experiment, with free access to water.[7]
-
Anesthesia: The animal is anesthetized using a suitable agent (e.g., ether, isoflurane).
-
Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter (the exit of the stomach) is carefully ligated with a suture, ensuring blood vessels are not occluded. The abdominal wall is then closed.[7]
-
Drug Administration: The test compound (this compound), vehicle (control), or a standard drug (e.g., ranitidine) is administered orally or subcutaneously immediately after ligation.[7]
-
Incubation Period: The animals recover from anesthesia and are kept for a specified period, typically 4 to 19 hours, without food or water.[7][8]
-
Sample Collection: Animals are euthanized via CO2 asphyxiation. The esophagus is clamped, and the stomach is surgically removed.
-
Analysis:
-
The gastric contents are collected into a centrifuge tube to measure volume.
-
The contents are titrated against 0.01N NaOH to determine total and free acidity.
-
The stomach is cut open along the greater curvature, washed, and examined under magnification to score the number and severity of ulcers (Ulcer Index).
-
-
Calculation: The percentage of ulcer protection is calculated relative to the vehicle control group.
The following diagram outlines the workflow of this experimental protocol.
Safety and Adverse Effects
The clinical utility of this compound and other non-selective anticholinergics is often limited by their side effects, which stem from the blockade of muscarinic receptors throughout the body.
| Common Adverse Effects |
| Dry Mouth (Xerostomia) |
| Blurred Vision (Mydriasis, Cycloplegia) |
| Constipation |
| Urinary Retention / Hesitancy |
| Drowsiness and Dizziness |
| Tachycardia (Rapid Heart Rate) |
These effects are dose-dependent and necessitate careful patient selection, particularly avoiding use in individuals with glaucoma, prostatic hypertrophy, or certain cardiovascular conditions.
Conclusion
This compound represents a foundational therapeutic agent in the historical management of peptic ulcer disease. Its mechanism as a long-acting, non-selective muscarinic antagonist provides potent inhibition of gastric acid secretion. While its use has been largely superseded by more selective and better-tolerated agents like H2 receptor antagonists and proton pump inhibitors, the study of its action was crucial in elucidating the role of the cholinergic nervous system in gastric physiology. The experimental models used to validate its efficacy remain standard preclinical tools for the evaluation of new anti-ulcer and antisecretory drugs. For drug development professionals, understanding the pharmacology and limitations of agents like this compound offers valuable context for the innovation of next-generation gastrointestinal therapeutics.
References
- 1. Anticholinergics: do they work in peptic ulcer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticholinergic Drugs as Used in the Management of Peptic Ulcer : Their Mechanism of Action and Their Comparative Value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antacid/anticholinergic, cimetidine, and placebo in treatment of active peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experiment no 1 | PPTX [slideshare.net]
- 7. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 8. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Simultaneous Quantification of Isopropamide Iodide and Trifluoperazine Hydrochloride in Combination Drug Products
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Isopropamide Iodide and Trifluoperazine Hydrochloride in combined pharmaceutical dosage forms. The method utilizes a C18 stationary phase with a mobile phase composed of a pH 6.0 phosphate buffer and acetonitrile, ensuring effective separation and quantification. The protocol has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.
Introduction
This compound is a quaternary ammonium anticholinergic agent used to reduce gastrointestinal motility. It is frequently formulated in combination with Trifluoperazine Hydrochloride, a typical antipsychotic, for the management of certain gastrointestinal and anxiety-related disorders. The simultaneous quantification of these two active pharmaceutical ingredients (APIs) is essential for ensuring the quality, safety, and efficacy of the final drug product. This document provides a fully validated HPLC method to achieve this analytical goal.
Experimental Protocol
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.
-
Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Analytical balance.
-
Ultrasonic bath.
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm).
Reagents and Chemicals
-
This compound reference standard.
-
Trifluoperazine Hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical grade).
-
Orthophosphoric Acid (Analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Buffer (pH 6.0)
-
Dissolve an appropriate amount of Potassium Phosphate Monobasic in 1000 mL of HPLC grade water to make a 20mM solution.
-
Adjust the pH of the solution to 6.0 using dilute Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
2.4.2. Mobile Phase Combine 800 mL of the pH 6.0 Phosphate Buffer with 200 mL of Acetonitrile. Mix thoroughly and degas in an ultrasonic water bath for at least 10 minutes.
2.4.3. Diluent Prepare a mixture of Acetonitrile and HPLC grade water in a 20:80 (v/v) ratio.
2.4.4. Standard Stock Solution
-
Accurately weigh approximately 50 mg of this compound and 20 mg of Trifluoperazine Hydrochloride reference standards into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent.
-
Sonicate for 15 minutes to dissolve the standards completely.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. This yields a stock solution with concentrations of 1000 µg/mL for Isopropamide and 400 µg/mL for Trifluoperazine.[1]
2.4.5. Standard Working Solution
-
Pipette 5.0 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with diluent to obtain a final concentration of 200 µg/mL of this compound and 80 µg/mL of Trifluoperazine Hydrochloride.[1]
2.4.6. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and 20 mg of Trifluoperazine Hydrochloride and transfer it to a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the APIs.
-
Allow the solution to cool and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5.0 mL of the filtered solution into a 25 mL volumetric flask and dilute to the mark with diluent.
Method Validation Summary
The analytical method was validated according to ICH guidelines, and the results are summarized below.
System Suitability
System suitability parameters are crucial for ensuring the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Result |
| Resolution | > 2 | 7.6 |
| Theoretical Plates (Iso) | > 2000 | 6738 |
| Theoretical Plates (Tri) | > 2000 | 5194 |
| Tailing Factor | ≤ 2 | < 2 |
Linearity
The linearity of the method was evaluated over the concentration range of 100-300 µg/mL for this compound and 40-120 µg/mL for Trifluoperazine Hydrochloride.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 100 - 300 | 1.000 |
| Trifluoperazine HCl | 40 - 120 | 1.000 |
Accuracy (Recovery)
Accuracy was determined by the percent recovery method at three different concentration levels.
| Analyte | % Recovery Range |
| This compound | 100.00% - 100.07% |
| Trifluoperazine HCl | 100.03% - 100.36% |
Precision
The precision of the method was demonstrated by repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as the relative standard deviation (% RSD).
| Analyte | % RSD (Intra-day & Inter-day) |
| This compound | < 2.0% |
| Trifluoperazine HCl | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was established by determining the LOD and LOQ.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 2.985 | 9.950 |
| Trifluoperazine HCl | 2.963 | 9.877 |
Results
Under the specified chromatographic conditions, a sharp, symmetrical peak for Trifluoperazine Hydrochloride was observed at a retention time of approximately 2.4 minutes, followed by the this compound peak at about 3.6 minutes.[2] The total run time of 10 minutes allows for a high throughput of samples.
Visualizations
References
Application Note: A Validated HPLC-DAD Assay for the Quantification of Isopropamide Iodide in Pharmaceutical Formulations
Abstract
This application note describes a simple, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with diode-array detection (DAD) for the quantitative determination of isopropamide iodide in pharmaceutical tablet formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, specificity, and robustness.[1][2] The described protocol is suitable for routine quality control analysis.
Introduction
This compound, (3-carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide, is a long-acting quaternary ammonium anticholinergic agent. It is utilized in pharmaceutical formulations for the treatment of peptic ulcers and other gastrointestinal disorders associated with hypermotility and hyperacidity. Given its therapeutic importance, it is crucial to have a reliable analytical method for its quantification in final dosage forms to ensure product quality and efficacy. This document provides a detailed protocol for an HPLC-DAD assay designed for this purpose.
Experimental
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used. Data acquisition and processing were performed using a suitable chromatography data system.
-
Chemicals and Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized or HPLC-grade water
-
-
Chromatographic Column: A C18 column (150 mm × 4.6 mm, 5 µm particle size) was used for separation.[3]
The chromatographic separation was achieved under the isocratic conditions summarized in the table below.[3]
| Parameter | Condition |
| Stationary Phase | C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 50mM Potassium Dihydrogen Phosphate Buffer : Methanol (40:60 v/v), pH adjusted to 4.0 ± 0.2 with Orthophosphoric Acid |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Protocols
-
Buffer Preparation (50mM Potassium Dihydrogen Phosphate): Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 ± 0.2 using dilute orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 10-250 µg/mL).
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
Figure 1: Experimental workflow from sample preparation to final analysis.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][2]
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[5] A standard solution (100 µg/mL) was injected six times, and the parameters were evaluated.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Specificity was evaluated by analyzing a placebo solution (containing all tablet excipients except this compound). The resulting chromatogram showed no interfering peaks at the retention time of the this compound peak, confirming the method's specificity.
Linearity was assessed by analyzing seven concentrations of this compound ranging from 10 to 1000 µg/mL.[3] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 12350 |
Accuracy was determined by the method of standard addition. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target assay concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.9% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six separate sample preparations from the same homogenous tablet powder were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
| Precision Level | % RSD of Assay Results |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The assay results remained unaffected by minor changes in flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±2°C), demonstrating the method's reliability during normal usage.
Figure 2: Logical relationship of parameters for HPLC method validation.
Conclusion
The HPLC-DAD method described in this application note is rapid, simple, and reliable for the quantification of this compound in pharmaceutical tablets. The method has been thoroughly validated according to ICH guidelines and has proven to be specific, linear, accurate, precise, and robust. The procedure is well-suited for routine quality control testing and stability studies.
References
Application Notes and Protocols: Isopropamide Iodide in Gastroenterology Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropamide iodide is a long-acting, synthetic quaternary ammonium anticholinergic agent. Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, which are prevalent in the gastrointestinal (GI) tract. This antagonism leads to a reduction in smooth muscle tone and contractility, as well as inhibition of gastric acid secretion. Consequently, this compound is utilized in experimental gastroenterology to investigate mechanisms of GI motility and secretion and to evaluate potential therapeutic agents for disorders characterized by hypermotility and hyperacidity, such as peptic ulcers and irritable bowel syndrome.
These application notes provide an overview of the use of this compound in common gastroenterology experimental models and detailed protocols for its application.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors on smooth muscle cells and secretory glands in the GI tract. By competitively binding to these receptors, this compound prevents ACh-induced downstream signaling, leading to reduced intracellular calcium mobilization and subsequent inhibition of muscle contraction and acid secretion.
Key Experimental Applications and Protocols
This compound is a valuable tool in several key in vitro and in vivo gastroenterology experimental models.
Inhibition of Smooth Muscle Contraction in Isolated Guinea Pig Ileum
This in vitro model is a classic pharmacological preparation to assess the effects of spasmolytic agents. The guinea pig ileum is rich in muscarinic receptors, and its contraction can be readily induced by cholinergic agonists like acetylcholine or carbachol.
Experimental Workflow:
Protocol: Inhibition of Acetylcholine-Induced Contractions
-
Tissue Preparation: Euthanize a guinea pig and excise a segment of the terminal ileum. Cleanse the segment by flushing with warm Tyrode's solution.
-
Mounting: Suspend a 2-3 cm segment of the ileum in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5-1.0 g, with washes every 15 minutes.
-
Agonist-Induced Contraction (Control): Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M). Record the isometric contractions using a force transducer.
-
Washing: Thoroughly wash the tissue with fresh Tyrode's solution to remove the agonist and allow the tissue to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for 20-30 minutes.
-
Agonist-Induced Contraction (with Antagonist): Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
Data Analysis: Plot the log concentration of acetylcholine against the contractile response (as a percentage of the maximum control response). Determine the IC50 value of this compound or conduct a Schild analysis to determine the pA2 value, a measure of antagonist potency.
Data Presentation:
Table 1: Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Parameter | Value |
| IC50 | Quantitative data not available in the conducted searches. |
| pA2 | Quantitative data not available in the conducted searches. |
Note: The IC50 value represents the concentration of this compound that inhibits 50% of the maximal acetylcholine-induced contraction. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats
This in vivo model is used to assess the anti-secretory activity of compounds. Ligation of the pylorus in rats leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.
Protocol: Pylorus Ligation Model
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats (180-220 g) for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally or subcutaneously 30 minutes before the surgical procedure.
-
Surgical Procedure: Anesthetize the rats (e.g., with ether or ketamine/xylazine). Make a midline abdominal incision and ligate the pyloric end of the stomach. Suture the abdominal wall.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), euthanize the animals. Excise the stomach, collect the accumulated gastric juice, and centrifuge it.
-
Analysis: Measure the volume of the gastric juice. Determine the pH using a pH meter and the total acidity by titrating against 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).
-
Data Calculation: Express total acidity as mEq/L. Calculate the percentage inhibition of gastric secretion compared to the vehicle-treated control group.
Data Presentation:
Table 2: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats (4 hours)
| Treatment Group | Dose | Gastric Juice Volume (mL) | Gastric pH | Total Acidity (mEq/L) | % Inhibition of Acidity |
| Vehicle Control | - | Data not available | Data not available | Data not available | - |
| This compound | Specify Dose | Data not available | Data not available | Data not available | Data not available |
Note: While a 1957 study on the effect of this compound on basal gastric secretion in humans was identified, the specific quantitative data was not available in the abstract.
Inhibition of Gastrointestinal Motility in Mice (Charcoal Meal Test)
This in vivo model evaluates the effect of drugs on intestinal transit time. A non-absorbable marker (activated charcoal) is administered orally, and the distance it travels through the small intestine in a given time is measured.
Protocol: Charcoal Meal Test
-
Animal Preparation: Fast mice (e.g., Swiss albino, 20-25 g) for 12-18 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally at a predetermined time before the charcoal meal (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally (e.g., 0.2-0.3 mL per mouse).
-
Intestinal Transit Measurement: After a specific time (e.g., 20-30 minutes), euthanize the mice. Carefully excise the small intestine from the pylorus to the ileocecal junction.
-
Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal from the pylorus.
-
Data Analysis: Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean percentage of intestinal transit in the this compound-treated groups with the vehicle control group.
Data Presentation:
Table 3: Effect of this compound on Gastrointestinal Transit in Mice (Charcoal Meal Test)
| Treatment Group | Dose | Intestinal Transit (%) | % Inhibition of Motility |
| Vehicle Control | - | Data not available | - |
| This compound | Specify Dose | Data not available | Data not available |
Conclusion
This compound serves as a standard muscarinic antagonist in various gastroenterology experimental models. The protocols outlined above provide a framework for investigating its effects on smooth muscle contractility, gastric acid secretion, and gastrointestinal motility. While the qualitative effects of this compound are well-established, researchers should aim to generate specific dose-response data, including IC50 and pA2 values, to quantitatively characterize its activity in their specific experimental setups. The provided diagrams and protocols offer a comprehensive guide for the application of this compound in gastroenterological research.
Application Notes and Protocols for Isopropamide Iodide in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropamide iodide is a synthetic, long-acting quaternary ammonium anticholinergic agent.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine.[1][2] This antagonism leads to a reduction in smooth muscle contractions and glandular secretions.[1][2] Consequently, this compound is clinically utilized for the management of gastrointestinal disorders characterized by hypermotility and hyperacidity, such as peptic ulcers.[1][3] In the realm of in vitro research, this compound serves as a valuable tool for studying the pharmacology of muscarinic receptors and for investigating signaling pathways regulated by these receptors.
Mechanism of Action
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors.[1][2] While there are five subtypes of muscarinic receptors (M1-M5), this compound is known to target the M3 receptor subtype, which is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[4][5][6]
Activation of the M3 receptor by acetylcholine initiates a signaling cascade that begins with the activation of phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.[8][10] By blocking the M3 receptor, this compound inhibits this entire signaling pathway, preventing the downstream cellular effects of acetylcholine.
Data Presentation
The following table summarizes key quantitative data for this compound relevant to in vitro assays.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 480.43 g/mol | N/A | --INVALID-LINK-- |
| Solubility | 96 mg/mL (199.82 mM) | DMSO | --INVALID-LINK-- |
| 28 mg/mL (58.28 mM) | Ethanol | --INVALID-LINK-- | |
| 11 mg/mL (22.89 mM) | Water | --INVALID-LINK-- | |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | N/A | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 480.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 4.80 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).
Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of a series of working solutions from the 10 mM stock solution for use in a typical in vitro assay with a final desired concentration range of 1 nM to 1 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS))
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock solution 1:10 in the assay buffer. For example, add 10 µL of the 10 mM stock solution to 90 µL of assay buffer.
-
Serial Dilutions: Perform a serial dilution of the 1 mM intermediate stock solution to generate the desired range of working concentrations. For example, to create a 10-point dilution series with a 1:10 dilution factor:
-
Label 10 sterile microcentrifuge tubes.
-
Add 90 µL of assay buffer to tubes 2 through 10.
-
Add 100 µL of the 1 mM intermediate stock to tube 1 (this will be your 1 mM working solution).
-
Transfer 10 µL from tube 1 to tube 2, vortex to mix. This creates a 100 µM solution.
-
Continue this process, transferring 10 µL from the previously diluted tube to the next, until you reach the desired lowest concentration.
-
-
Final Application: The prepared working solutions are now ready to be added to the assay plate. Ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Mandatory Visualizations
Experimental workflow for this compound solution preparation.
Muscarinic M3 receptor signaling pathway and inhibition by this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Unit [sivabio.50webs.com]
- 9. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Application of Isopropamide Iodide in Veterinary Gastrointestinal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Isopropamide iodide exerts its effects by blocking the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, on muscarinic receptors within the gastrointestinal tract.[1] The primary target for its therapeutic action in reducing GI motility and secretion is the M3 muscarinic receptor subtype located on smooth muscle cells and glandular tissue.[3][4][5]
Signaling Pathway of Muscarinic M3 Receptor Antagonism
The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound, as a competitive antagonist, prevents this cascade.
Caption: Muscarinic M3 receptor signaling pathway and its inhibition by this compound.
Quantitative Data
Specific quantitative data on the efficacy of this compound in veterinary species is limited in publicly available literature. However, studies on other anticholinergic agents provide a valuable reference for its expected effects.
Table 1: Effect of Anticholinergic Drugs on Gastric Motility in Dogs
| Drug | Dose | Route | Effect on Antral Motility | Duration of Effect | Reference |
| Atropine | 0.02 mg/kg | i.m. | Complete inhibition | At least 30 minutes | [6] |
| Atropine | 0.04 mg/kg | i.m. | Cessation of activity | More than 3 hours | [6] |
| Glycopyrrolate | 0.005 mg/kg | i.m. | Complete inhibition | At least 30 minutes | [6] |
| Glycopyrrolate | 0.01 mg/kg | i.m. | Cessation of activity | More than 3 hours | [6] |
Note: Further research is required to establish specific dose-response relationships and efficacy metrics for this compound in various veterinary species.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on gastrointestinal function in veterinary research.
In Vivo Evaluation of Gastric Emptying and Motility
This protocol describes a method to assess the in vivo effect of this compound on gastric emptying and motility in dogs using contrast radiography.
Caption: Workflow for in vivo evaluation of gastric motility using contrast radiography.
Methodology:
-
Animal Preparation: Healthy adult dogs should be fasted for 12-18 hours with free access to water.
-
Baseline Radiographs: Obtain survey abdominal radiographs (ventrodorsal and lateral views) to ensure the gastrointestinal tract is empty.
-
Drug Administration: Administer this compound at the desired dose (e.g., orally or parenterally). A control group should receive a placebo.
-
Contrast Meal: Immediately following drug administration, provide a standardized meal mixed with a known volume of barium sulfate suspension.
-
Serial Radiography: Take serial abdominal radiographs at predefined time points (e.g., immediately after the meal, and then at 15, 30, 60, 120, 180, and 240 minutes).
-
Data Analysis:
-
Gastric Emptying Rate: Assess the amount of contrast remaining in the stomach at each time point. This can be done qualitatively or quantitatively by measuring the area of the gastric silhouette.
-
Intestinal Transit Time: Record the time it takes for the head of the barium column to reach various points in the small and large intestines.
-
In Vitro Evaluation of Intestinal Smooth Muscle Contractility
This protocol details an in vitro organ bath experiment to quantify the inhibitory effect of this compound on acetylcholine-induced contractions of isolated intestinal segments.
Caption: Workflow for in vitro evaluation of intestinal smooth muscle contractility.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rabbit, rat, or ethically sourced canine/feline tissue).
-
Immediately harvest a segment of the desired intestine (e.g., ileum) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove the mucosa and prepare longitudinal or circular smooth muscle strips of appropriate size (e.g., 1-2 cm long, 2-3 mm wide).
-
-
Experimental Setup:
-
Mount the tissue strip in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
-
Experimental Procedure:
-
Baseline Response: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the organ bath and recording the contractile force.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the bath and incubate for a set period (e.g., 20-30 minutes).
-
Repeat Response: In the continued presence of this compound, repeat the acetylcholine concentration-response curve.
-
-
Data Analysis:
-
Measure the maximal contraction amplitude at each acetylcholine concentration in the absence and presence of this compound.
-
Plot the concentration-response curves. A competitive antagonist like this compound should cause a rightward shift in the curve.
-
Calculate the pA2 value (the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50) to quantify the potency of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for veterinary gastrointestinal research. Its well-defined mechanism of action as a muscarinic antagonist allows for targeted investigations into the role of the parasympathetic nervous system in GI motility and secretion. While specific quantitative data in veterinary species remains an area for further investigation, the provided protocols offer a solid framework for researchers to explore its effects in both in vivo and in vitro models. Such studies will be crucial in elucidating the pathophysiology of various GI disorders and in the development of novel therapeutic strategies for veterinary patients.
References
- 1. researchgate.net [researchgate.net]
- 2. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Non-Aqueous Titration for Purity Assessment of Isopropamide Iodide
Introduction
Isopropamide iodide is a quaternary ammonium antimuscarinic agent used in the treatment of peptic ulcers and other gastrointestinal disorders.[1] The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing to ensure safety and efficacy. Non-aqueous titration is a widely used analytical technique for the assay of weakly acidic or basic substances that are insoluble in water or do not give sharp endpoints in aqueous solutions.[2][3][4] This method is the official procedure cited in the United States Pharmacopeia (USP) for the purity assessment of this compound.[5]
The principle of this non-aqueous titration involves dissolving the this compound in a non-aqueous solvent, glacial acetic acid, and titrating it with a strong acid, perchloric acid.[5] Since this compound is a salt of a quaternary ammonium hydroxide (a strong base) and hydroiodic acid (a strong acid), direct titration is not feasible. The iodide ion is weakly basic and would interfere with the endpoint. To overcome this, mercuric acetate is added to the solution. Mercuric acetate reacts with the iodide ion to form a poorly dissociated mercuric iodide complex, liberating the acetate ion, which is a stronger base in glacial acetic acid. The liberated acetate is then titrated with perchloric acid.[6] The endpoint is determined using a visual indicator, crystal violet, which changes color from violet (basic) to blue-green (acidic) in the non-aqueous medium.[5][7]
Materials and Methods
Materials and Reagents
-
This compound, previously dried in vacuum at 60°C for 2 hours[5]
-
Glacial Acetic Acid, ACS grade
-
Mercuric Acetate TS (Test Solution)
-
Perchloric Acid, 0.1 N in glacial acetic acid
-
Crystal Violet TS (Test Solution)
-
Analytical balance
-
Burette, 50 mL, Class A
-
Erlenmeyer flask, 250 mL
-
Pipettes, Class A
Experimental Protocol
-
Preparation of the Titrant (0.1 N Perchloric Acid):
-
Mix 8.5 mL of perchloric acid (70%) with 500 mL of glacial acetic acid and 21 mL of acetic anhydride.
-
Cool the solution and dilute to 1000 mL with glacial acetic acid.
-
Allow the solution to stand for 24 hours to allow for the complete reaction of acetic anhydride with water.
-
Standardize the solution against primary standard potassium hydrogen phthalate.
-
-
Sample Preparation:
-
Accurately weigh approximately 750 mg of previously dried this compound.[5]
-
Transfer the weighed sample to a 250 mL Erlenmeyer flask.
-
-
Titration Procedure:
-
Dissolve the sample in 60 mL of glacial acetic acid.[5]
-
Add 15 mL of mercuric acetate TS.[5]
-
Add 2-3 drops of crystal violet TS as an indicator.[5]
-
Titrate with 0.1 N perchloric acid to a blue endpoint.[5]
-
Perform a blank determination by titrating a mixture of 60 mL of glacial acetic acid and 15 mL of mercuric acetate TS without the sample. Make any necessary corrections to the sample titration volume.[5]
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 48.04 mg of this compound (C₂₃H₃₃IN₂O).[5]
-
Calculate the percentage purity of this compound using the following formula:
Where:
-
V_s = Volume of 0.1 N perchloric acid consumed by the sample (mL)
-
V_b = Volume of 0.1 N perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (48.04 mg)
-
W = Weight of the this compound sample (mg)
-
-
Data Presentation
| Parameter | Specification |
| Sample Weight | Approximately 750 mg |
| Solvent | 60 mL Glacial Acetic Acid |
| Titrant | 0.1 N Perchloric Acid |
| Indicator | Crystal Violet TS |
| Endpoint Color Change | Violet to Blue |
| Acceptance Criteria (USP) | 98.0% - 101.0% |
| Stoichiometric Factor | 1 mL of 0.1 N HClO₄ ≡ 48.04 mg of this compound |
Experimental Workflow
Caption: Workflow for the non-aqueous titration of this compound.
Signaling Pathway of the Titration Chemistry
Caption: Chemical reactions in the non-aqueous titration of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 3. Non Aqueous Titration: Principles, Methods & Uses [vedantu.com]
- 4. copbela.org [copbela.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. Non-aq. Titration.pdf [slideshare.net]
Application Notes and Protocols for Studying Isopropamide Iodide's Effects on Gastric Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropamide iodide is a long-acting quaternary anticholinergic agent used in the management of gastrointestinal disorders characterized by hyperacidity and hypermotility, such as peptic ulcers.[1][2][3] Its therapeutic effects stem from its ability to reduce gastric secretion and motility.[4] this compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily the M3 receptor subtype located on gastric parietal cells.[4] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound effectively curtails the signaling cascade that leads to gastric acid and pepsin secretion, as well as smooth muscle contraction in the gastrointestinal tract.[2][4]
These application notes provide detailed experimental protocols for researchers to investigate the pharmacodynamic effects of this compound on gastric secretion and motility. The protocols described herein are established in vivo and in vitro models that allow for the quantitative assessment of the compound's inhibitory activity.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. In the context of gastric acid secretion, the primary target is the M3 receptor on parietal cells. The binding of acetylcholine to this receptor normally initiates a signaling cascade that results in the secretion of hydrochloric acid (HCl). This compound disrupts this pathway.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on gastric secretion. Further research is required to establish a comprehensive dose-response profile.
Table 1: Effect of this compound on Gastric Acid Secretion
| Experimental Model | Species | Secretion Stimulant | This compound Dose | % Inhibition of Acid Output | Reference |
| Duodenal Ulcer Patients | Human | Food | Maximum Tolerated Dose | 35% | [5] |
| Pylorus-Ligated Rat | Rat | Basal | Data Needed | Data Needed | - |
| Pylorus-Ligated Rat | Rat | Histamine-stimulated | Data Needed | Data Needed | - |
Table 2: Effect of this compound on Pepsin Secretion
| Experimental Model | Species | Secretion Stimulant | This compound Dose | % Inhibition of Pepsin Output | Reference |
| Pylorus-Ligated Rat | Rat | Basal | Data Needed | Data Needed | - |
Table 3: Effect of this compound on Gastric Motility
| Experimental Model | Parameter Measured | This compound Dose | % Change from Control | Reference |
| Charcoal Meal Test | Gastric Emptying | Data Needed | Data Needed | - |
| Charcoal Meal Test | Intestinal Transit Time | Data Needed | Data Needed | - |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Acid and Pepsin Secretion in the Pylorus-Ligated Rat Model
This protocol is a widely used method to induce gastric acid accumulation and ulceration, allowing for the evaluation of antisecretory agents.
Experimental Workflow:
Methodology:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water to ensure an empty stomach.
-
Anesthesia and Surgery: Rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intraperitoneally at various doses to different groups of rats. A control group receives the vehicle alone.
-
Gastric Content Collection: After a 4-hour period, the rats are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected, and their volume is measured.
-
Gastric Acid Measurement: The collected gastric juice is centrifuged, and the supernatant is titrated against 0.01 N NaOH using a pH meter to an endpoint of pH 7.0. The total acid output is calculated and expressed as mEq/4h.
-
Pepsin Activity Measurement: Pepsin activity in the gastric juice can be determined using a modified Anson's method. This involves incubating the gastric juice with a hemoglobin substrate and measuring the amount of undigested hemoglobin.
Protocol 2: In Vivo Assessment of Gastric Motility using the Charcoal Meal Test
This protocol evaluates the effect of this compound on gastric emptying and small intestinal transit.
Experimental Workflow:
Methodology:
-
Animal Preparation: Male Swiss albino mice (20-25g) are fasted for 18 hours with free access to water.
-
Drug Administration: this compound is administered orally at various doses. The control group receives the vehicle.
-
Charcoal Meal Administration: Thirty minutes after drug administration, a charcoal meal (typically 10% activated charcoal in 5% gum acacia) is administered orally.
-
Assessment of Intestinal Transit: After a set time (e.g., 20 minutes), the mice are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the intestine and the distance traveled by the charcoal plug are measured. The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the intestine) x 100.
-
Assessment of Gastric Emptying: The stomach is also removed and weighed. The stomach of a control mouse that did not receive the charcoal meal is also weighed to establish a baseline. The difference in weight indicates the amount of charcoal meal retained in the stomach.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's effects on gastric secretion and motility. By employing these standardized methods, researchers can generate reliable and reproducible data to further characterize the pharmacological profile of this and other anticholinergic agents. The provided signaling pathway diagram and data tables offer a clear overview of the current understanding of this compound's mechanism and effects, while also highlighting areas where further quantitative investigation is warranted.
References
- 1. Inhibition of gastric acid secretion by selective and nonselective anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Isopropamide | MedPath [trial.medpath.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of anticholinergic drugs on pepsin production and uropepsinogen excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropamide iodide for analytical chemistry and chromatography applications
This document provides detailed application notes and protocols for the analytical determination of Isopropamide Iodide in various matrices, catering to researchers, scientists, and professionals in drug development. The methodologies cover spectrophotometric and chromatographic techniques, offering robust procedures for quantification and quality control.
Physicochemical Properties of this compound
This compound is a quaternary ammonium anticholinergic agent.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C23H33IN2O | |
| Molecular Weight | 480.42 g/mol | |
| CAS Number | 71-81-8 | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 200 - 202 °C (with decomposition) | |
| Purity (by HPLC) | >95.0% | |
| Synonyms | (3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide, 4-Amino-N,N-diisopropyl-N-methyl-4-oxo-3,3-diphenyl-1-butanaminium Iodide |
Spectrophotometric Analysis of this compound
Spectrophotometry offers a simple, rapid, and economical method for the quantification of this compound, particularly in pharmaceutical formulations.[1] Two distinct methods are presented below.
Method 1: Reaction with Sodium Nitrite in Acidic Medium
This method is based on the reaction of this compound with sodium nitrite in a sulfuric acid medium, which liberates iodine. The resulting iodine can be quantified spectrophotometrically.
| Parameter | Value |
| Maximum Absorbance (λmax) | 449 nm |
| Linearity Range | 20 - 240 µg/mL |
| Molar Absorptivity | 0.67 × 10³ L/mol·cm |
| Sandell's Sensitivity | 0.717 ng/cm² |
| Limit of Detection (LOD) | 5.8 µg/mL |
| Limit of Quantitation (LOQ) | 17.4 µg/mL |
Reagents:
-
This compound Standard Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of distilled water.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of distilled water.
-
Sulfuric Acid (1N): Carefully add 2.78 mL of concentrated sulfuric acid (36N) to approximately 80 mL of distilled water, cool, and then dilute to 100 mL with distilled water.
Procedure:
-
Transfer aliquots (0.5 - 6 mL) of the 0.1% this compound standard solution into a series of 25 mL volumetric flasks.
-
To each flask, add 3.0 mL of 1N sulfuric acid and 1 mL of 1% sodium nitrite solution.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at 449 nm against a reagent blank prepared in the same manner without the this compound solution.
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of this compound into a beaker.
-
Add 50 mL of distilled water and stir for 20 minutes.
-
Filter the solution through Whatman No. 42 filter paper into a 100 mL volumetric flask.
-
Wash the residue with distilled water, collect the filtrate, and dilute to the mark with distilled water.
-
Use an appropriate aliquot of this solution and proceed as described in the procedure for the standard solution.
Caption: Workflow for spectrophotometric analysis of this compound.
Method 2: Ion-Pair Extraction with Bromophenol Blue
This method involves the formation of a colored ion-pair complex between this compound and bromophenol blue in an alkaline medium. The complex is then extracted into an organic solvent and quantified spectrophotometrically.[1]
| Parameter | Value |
| Maximum Absorbance (λmax) | 600 nm[1] |
| Linearity Range | 2.0 - 20.0 µg/mL[1] |
| Molar Absorptivity | 3.17 × 10⁴ L/mol·cm[1] |
| Sandell's Sensitivity | 15.15 ng/cm²[1] |
| Relative Standard Deviation (RSD) | < 1.5%[1] |
Reagents:
-
This compound Standard Solution (0.01% w/v): Dissolve 10 mg of this compound in 100 mL of distilled water.[2]
-
Bromophenol Blue Solution (0.1% w/v): Dissolve 100 mg of bromophenol blue in 100 mL of distilled water.[2]
-
Buffer Solution (pH 10): Prepare by mixing 50 mL of 0.05 M sodium bicarbonate with 10.7 mL of 0.1 M sodium hydroxide and diluting to 100 mL with distilled water.[2]
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
Pipette aliquots (0.5 - 5 mL) of the 0.01% this compound standard solution into a series of 50 mL separating funnels.[2]
-
Add 3.0 mL of pH 10 buffer solution and 2 mL of 0.1% bromophenol blue solution to each funnel.[2]
-
Shake the mixture gently for 5 minutes.[2]
-
Add 10 mL of chloroform and shake thoroughly for another 5 minutes to extract the ion-pair complex.[2]
-
Allow the layers to separate and collect the colored chloroform layer in a dry test tube containing a small amount of anhydrous sodium sulfate.[2]
-
Measure the absorbance of the chloroform layer at 600 nm against a reagent blank.[2]
Sample Preparation (Tablets):
-
Weigh and powder 10 tablets.
-
Dissolve a quantity of the powder equivalent to 10 mg of this compound in about 50 mL of distilled water and mix for 20 minutes.[2]
-
Filter the solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[2]
-
Use an appropriate aliquot of this solution and follow the recommended procedure.[2]
Chromatographic Analysis of this compound
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), provide high specificity and are suitable for stability-indicating assays.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase ion-pair HPLC method has been reported for the determination of this compound in pharmaceutical dosage forms.[3]
| Parameter | Value |
| Reproducibility (Coefficient of Variation) | 1-2%[3] |
Note: Detailed quantitative data such as linearity, LOD, and LOQ were not specified in the available abstract.
Chromatographic Conditions:
-
Mode: Reversed-phase ion-pair liquid chromatography[3]
-
Eluent: The use of eluents containing both an amine and an alkylsulfonate is recommended for efficient separation, good peak shape, and reproducibility.[3] Specific details of the mobile phase composition, column, flow rate, and detection wavelength were not provided in the abstract.
General Procedure:
-
Prepare standard solutions of this compound in a suitable diluent.
-
Prepare the sample solution by extracting the drug from the pharmaceutical dosage form.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the retention time and peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Caption: Logical workflow for HPLC method development for this compound.
Thin-Layer Chromatography (TLC)
While a specific, validated TLC method for this compound was not found in the provided search results, a general approach can be outlined for its qualitative analysis, such as identity confirmation and purity assessment. As this compound is a polar, quaternary ammonium salt, normal-phase TLC is a suitable technique.[4]
Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Mobile Phase (Solvent System): A polar mobile phase will be required. A mixture of a polar protic solvent (e.g., methanol or ethanol), a less polar solvent (e.g., chloroform or ethyl acetate), and a basic modifier (e.g., ammonia or triethylamine) to reduce tailing of the polar amine spot is recommended. An example starting point could be Chloroform:Methanol:Ammonia (e.g., 80:20:1 v/v/v). The exact ratio should be optimized to achieve an Rf value between 0.2 and 0.8.
-
Sample and Standard Preparation: Dissolve this compound in a suitable solvent like methanol.
-
Visualization: UV light at 254 nm (if the compound is UV active) and/or iodine vapor.[5]
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Apply small spots of the sample and standard solutions onto the origin line using a capillary tube.
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light and/or by placing the plate in a chamber with iodine crystals.
-
Calculate the Retention Factor (Rf) for each spot.
Caption: Logical diagram for using TLC in purity assessment of this compound.
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. As a quaternary ammonium salt, it is non-volatile and thermally labile. At the high temperatures required for GC analysis, it would likely decompose rather than volatilize, preventing its passage through the GC column. Derivatization to a more volatile form would be necessary, but this adds complexity to the analytical procedure and is not commonly reported for this compound. Therefore, GC is not a recommended technique for the routine analysis of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. Separation and determination of this compound in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
Troubleshooting & Optimization
Optimizing HPLC mobile phase for isopropamide iodide separation
This guide provides troubleshooting advice and answers to frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of isopropamide iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a long-acting quaternary anticholinergic drug used to treat peptic ulcers and other gastrointestinal disorders.[1][2] As a quaternary ammonium compound, it possesses a permanent positive charge.[1] HPLC analysis is crucial for quality control in pharmaceutical formulations, ensuring the correct dosage and purity of the active ingredient.[3][4]
Q2: What is a typical starting point for a mobile phase for this compound separation?
A common starting point for the reversed-phase HPLC separation of this compound is a mixture of methanol and an aqueous phosphate buffer.[4] For example, a mobile phase of methanol and 50 mM phosphate buffer (pH 4.0 ± 0.2) in a 60:40 v/v ratio has been used successfully.[4] Due to its permanently charged nature, ion-pair chromatography is often employed for better peak shape and retention.[3]
Q3: What is ion-pair chromatography and why is it recommended for this compound?
This compound is a quaternary ammonium salt, meaning it is fully ionized regardless of the mobile phase pH.[5] Standard reversed-phase columns (like C18) offer limited retention for such polar, charged compounds. Ion-pair chromatography introduces a reagent (e.g., an alkylsulfonate) into the mobile phase.[3] This reagent has a hydrophobic tail and an ionic head that pairs with the oppositely charged analyte. The resulting neutral ion-pair has increased affinity for the non-polar stationary phase, leading to better retention and peak shape.
Q4: What detection wavelength is suitable for this compound?
A UV detection wavelength of 254 nm has been shown to be effective for the analysis of this compound.[4] Another method utilized a detection wavelength of 227 nm when analyzing it simultaneously with another compound.[6] It is always recommended to perform a UV scan of a standard solution to determine the wavelength of maximum absorbance for optimal sensitivity.
Experimental Protocol: Reversed-Phase Ion-Pair HPLC Method
This protocol describes a general method for the separation of this compound from pharmaceutical formulations.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Sodium heptanesulfonate (or other suitable ion-pairing reagent)
-
Sample (e.g., powdered tablets)
2. Mobile Phase Preparation (Example):
-
Aqueous Component: Prepare a 50 mM phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 4.0 using phosphoric acid.
-
Ion-Pairing Reagent: Add sodium heptanesulfonate to the aqueous buffer to a final concentration of 5-10 mM.
-
Final Mobile Phase: Mix the aqueous component with methanol. A common starting ratio is 40:60 (Aqueous:Methanol, v/v).[4]
-
Degassing: Degas the final mobile phase using vacuum filtration or sonication before use.
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1000 µg/mL).
-
Perform serial dilutions from the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).[4]
4. Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets (e.g., 10) to ensure homogeneity.[7]
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter to remove excipients.
5. HPLC Instrument Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: 1.5 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detector: UV at 254 nm.[4]
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention
| % Methanol | % 50mM Phosphate Buffer (pH 4.0) | Ion-Pair Reagent | Expected Retention Time (min) | Expected Peak Shape |
| 50% | 50% | None | < 2.0 | Poor (Tailing) |
| 70% | 30% | None | < 1.5 | Very Poor (Tailing) |
| 50% | 50% | 5mM Heptanesulfonate | ~ 4.0 | Good |
| 60% | 40% | 5mM Heptanesulfonate | ~ 3.2 | Excellent |
| 70% | 30% | 5mM Heptanesulfonate | ~ 2.5 | Excellent |
Note: Data is illustrative, based on typical chromatographic principles. Actual retention times will vary based on the specific column and system.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing)
-
Q: Why is my this compound peak tailing?
-
A: Peak tailing for basic compounds like quaternary amines is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
-
Solutions:
-
Introduce an Ion-Pair Reagent: This is the most effective solution. An alkylsulfonate will pair with the isopropamide cation, neutralizing its charge and minimizing interaction with silanols.[3]
-
Add a Competing Amine: Adding a small amount of a competing amine (e.g., triethylamine, ~0.1%) to the mobile phase can help to saturate the active silanol sites, improving peak shape.[3]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can also help by protonating the silanol groups, reducing their interaction with the analyte.
-
Problem: Unstable or Drifting Retention Times
-
Q: My retention times are not reproducible. What could be the cause?
-
A: Drifting retention times can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[8]
-
-
Solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the ion-pair containing mobile phase. This can take significantly longer than with standard reversed-phase methods. Flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is adequate.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in lab temperature can affect retention times.[8]
-
Check for Leaks: Inspect the system for any leaks, especially at pump fittings, as this can cause pressure fluctuations and unstable retention.[8]
-
Problem: No or Low Retention
-
Q: Why is my this compound eluting at the void volume?
-
A: As a highly polar and charged molecule, this compound will have very little retention on a standard C18 column without a suitable mobile phase modifier.
-
-
Solutions:
-
Use an Ion-Pair Reagent: As mentioned, this is essential for retaining quaternary amines in reversed-phase chromatography.
-
Decrease Organic Solvent: Reduce the percentage of methanol or acetonitrile in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention on a reversed-phase column.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that uses a polar stationary phase and a high organic content mobile phase.[9]
-
Visual Guides
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for poor peak shape.
Caption: Mechanism of ion-pair chromatography.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and determination of this compound in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC of quaternary ammonium compunds - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting isopropamide iodide spectrophotometry interference from excipients
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from excipients during the spectrophotometric analysis of isopropamide iodide.
Frequently Asked Questions (FAQs)
Q1: My absorbance readings for this compound are inconsistent. Could excipients in my tablet formulation be the cause?
A1: While many spectrophotometric methods for this compound are robust against interference from common excipients, inconsistencies can still arise.[1] It is crucial to first ensure the stability of your instrument, proper calibration, and consistent sample preparation. If the issue persists, consider the nature of your excipients. Highly soluble or colored excipients might interfere with the assay.
Q2: I am observing a high background absorbance in my blank samples. What could be the reason?
A2: A high background absorbance in your blank (a solution containing all components of your sample except for this compound) strongly suggests that one or more excipients are absorbing light at the analytical wavelength. To identify the interfering excipient, you can prepare individual blank solutions, each containing a single excipient, and measure their absorbance.
Q3: Can the age or storage conditions of my this compound tablets affect the spectrophotometric analysis?
A3: Yes, improper storage can lead to the degradation of this compound, potentially forming products that interfere with the analysis. Additionally, some excipients may degrade over time or interact with the active pharmaceutical ingredient (API), leading to unexpected absorbance. It is recommended to use samples within their expiry date and stored under appropriate conditions.
Q4: Are there alternative spectrophotometric methods if I suspect excipient interference?
A4: Absolutely. Several methods exist for the spectrophotometric determination of this compound. If you encounter interference with one method, switching to another with a different chemical basis or analytical wavelength may resolve the issue. For instance, if a direct UV spectrophotometry method shows interference, a colorimetric method involving an ion-pair formation or a derivatization reaction could be more specific.[1][2][3]
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Results
This guide will help you troubleshoot common issues leading to inaccurate or non-reproducible measurements in the spectrophotometric analysis of this compound.
Troubleshooting Workflow
Troubleshooting Steps for Inaccurate Results
Caption: A stepwise guide to troubleshooting inaccurate spectrophotometry results.
Issue 2: Suspected Interference from a Specific Excipient
If you have identified a potentially interfering excipient, this guide provides steps to confirm and mitigate its effect.
Logical Relationship for Interference Mitigation
Caption: Decision-making process for mitigating excipient interference.
Experimental Protocols
Method 1: Determination of this compound by Iodine Formation
This method is based on the reaction of this compound with sodium nitrite in an acidic medium to form iodine, which is then quantified spectrophotometrically.[3]
Reagents:
-
Standard this compound Solution (0.1%): Dissolve 0.1 g of this compound in 100 mL of distilled water.
-
Sodium Nitrite Solution (1%): Dissolve 1 g of sodium nitrite in 100 mL of distilled water.
-
Sulfuric Acid (1N): Carefully dilute 2.78 mL of concentrated sulfuric acid (36 N) to 100 mL with distilled water.
Procedure:
-
Transfer aliquots (0.5-6 mL) of the standard this compound solution into a series of 25 mL volumetric flasks.
-
To each flask, add 3.0 mL of 1N sulfuric acid and 1 mL of the sodium nitrite solution.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at 449 nm against a reagent blank prepared in the same manner but without the this compound solution.
Chemical Pathway
Caption: Reaction pathway for the formation of iodine from this compound.
Method 2: Ion-Pair Extractive Spectrophotometry
This method involves the formation of a colored ion-pair complex between this compound and an acidic dye, such as bromophenol blue, which is then extracted into an organic solvent for measurement.[2][4]
Reagents:
-
Standard this compound Solution (0.01%): Dissolve 0.01 g of this compound in 100 mL of distilled water.
-
Bromophenol Blue Solution (0.1%): Dissolve 0.1 g of bromophenol blue in 100 mL of a suitable solvent.
-
Buffer Solution (pH 10)
-
Chloroform
Procedure:
-
Pipette aliquots (0.5-5 mL) of the standard this compound solution into a series of 50 mL separating funnels.
-
Add 3.0 mL of the pH 10 buffer solution and 2 mL of the 0.1% bromophenol blue solution to each funnel.
-
Gently shake the mixture for 5 minutes.
-
Add 10 mL of chloroform and shake thoroughly for another 5 minutes.
-
Allow the layers to separate and collect the colored chloroform layer.
-
Measure the absorbance of the chloroform layer at 600 nm against a reagent blank.[2][4]
Quantitative Data Summary
| Parameter | Method 1: Iodine Formation[3] | Method 2: Ion-Pair with Bromophenol Blue[2][4] | Method 3: Ion-Pair with Thymol Blue[1] |
| λmax (nm) | 449 | 600 | 404 |
| Linearity Range (µg/mL) | 20 - 240 | 2.0 - 20.0 | 1 - 40 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 0.67 x 10³ | 3.17 x 10⁴ | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 5.8 | Not Reported | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 17.4 | Not Reported | Not Reported |
| Recovery (%) | 100 ± 0.89 | Not Reported | 97.4 - 101.4 |
| Relative Standard Deviation (RSD) (%) | < 1.5 | < 1.5 | 0.5954 - 1.1938 |
Excipient Interference Data
Studies have shown that common excipients generally do not interfere with the spectrophotometric determination of this compound when present in amounts typically found in pharmaceutical formulations.[1]
| Excipient | Tested in Method | Finding |
| Starch | Iodine Formation | No significant interference reported. |
| Lactose | Iodine Formation | No significant interference reported. |
| Talc | Iodine Formation | No significant interference reported. |
| Magnesium Stearate | Iodine Formation | No significant interference reported. |
| Acacia | Iodine Formation | No significant interference reported. |
| Commonly Used Excipients | Ion-Pair with Thymol Blue | The method is reported to have no interference from commonly used excipients.[1] |
References
Technical Support Center: Stability-Indicating Methods for Isopropamide Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating methods for isopropamide iodide.
Frequently Asked Questions (FAQs)
Q1: What are stability-indicating methods and why are they important for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, process impurities, and excipients. These methods are crucial for determining the shelf-life and storage conditions of the drug product by providing evidence of how its quality varies over time under the influence of various environmental factors such as temperature, humidity, and light.
Q2: What are the common analytical techniques used for stability-indicating analysis of this compound?
The most common stability-indicating analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[][2][3][4][5][6] HPLC methods are particularly powerful as they can separate the parent drug from its degradants, allowing for their individual quantification.[4] Spectrophotometric methods, while often simpler and more cost-effective, can also be developed as stability-indicating, for instance, by using derivative spectrophotometry to resolve overlapping spectra of the drug and its degradants.
Q3: What are forced degradation studies and what conditions are typically applied to this compound?
Forced degradation, or stress testing, involves subjecting this compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing the degradation pathways. The typical stress conditions include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures.
-
Photolytic Degradation: Exposing the drug to UV and visible light.
Q4: What are the known impurities and potential degradants of this compound?
Based on available data, potential process-related impurities of this compound that should be monitored include:
-
4-(Diisopropylamino)-2,2-diphenylbutyramide
-
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile
While specific degradation products formed under forced degradation conditions are not extensively detailed in publicly available literature, a thorough forced degradation study coupled with techniques like LC-MS is necessary for their identification and structural elucidation.
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC) Method
This section provides a general protocol for a stability-indicating RP-HPLC method for the determination of this compound.
Objective: To quantify this compound and separate it from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio. The pH of the buffer should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound shows significant absorbance (e.g., 220 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up to the mark.
-
Further dilute to a working concentration (e.g., 10 µg/mL).
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then make up to the volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate to a suitable concentration for analysis.
UV-Visible Spectrophotometric Method
This protocol describes a simple and rapid spectrophotometric method for the estimation of this compound.
Objective: To determine the concentration of this compound in a sample.
Materials and Reagents:
-
This compound reference standard
-
Sulfuric Acid (1 N)
-
Sodium Nitrite (1% w/v)
-
Distilled water
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound and dissolve it in 100 mL of distilled water to get a concentration of 1000 µg/mL.
-
Calibration Curve:
-
Pipette out aliquots of the standard stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the range of 20-120 µg/mL.
-
To each flask, add 1.5 mL of 1 N Sulfuric Acid and 1.0 mL of 1% Sodium Nitrite solution.
-
Make up the volume with distilled water.
-
Measure the absorbance at 449 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to get the calibration curve.
-
-
Sample Preparation: Prepare the sample solution as described in the HPLC method and follow step 2 of the calibration curve procedure.
-
Quantification: Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Table 2: Spectrophotometric Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity | Varies with solvent |
| Sandell's Sensitivity | Varies with reaction |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~6 µg/mL |
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new column or a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Shifting Retention Times | - Change in mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase accurately.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a longer time. Replace the column if necessary. |
| Ghost Peaks | - Impurities in the mobile phase or diluent- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program in the autosampler. |
| Poor Resolution | - Inappropriate mobile phase- Column not efficient | - Optimize the mobile phase composition (organic solvent ratio, pH).- Try a different column with a different stationary phase or particle size. |
Spectrophotometric Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Non-linear Calibration Curve | - High concentration of analyte (deviation from Beer's Law)- Inaccurate dilutions | - Narrow the concentration range of standards.- Prepare fresh standards and ensure accurate pipetting. |
| High Background Absorbance | - Contaminated cuvettes- Turbid sample solution | - Clean the cuvettes thoroughly.- Filter the sample solution before measurement. |
| Inconsistent Readings | - Fluctuation in lamp intensity- Improper cuvette placement | - Allow the instrument to warm up sufficiently.- Ensure the cuvette is placed correctly and consistently in the holder. |
Visualizations
Below are diagrams illustrating the experimental workflows.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: General Workflow for HPLC Analysis of this compound.
References
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and determination of this compound in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion-pair extractive spectrophotometric determination of this compound in pharmaceutical formulations and environmental wastewater samples using Bromo phenol blue | Semantic Scholar [semanticscholar.org]
- 6. biomedres.us [biomedres.us]
How to avoid common side effects in animal studies with isopropamide iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid common side effects in animal studies involving isopropamide iodide.
Troubleshooting Guide: Managing Common Side Effects
This guide addresses specific issues that may arise during your experiments with this compound and offers potential solutions.
| Observed Problem | Potential Cause | Suggested Actions & Monitoring |
| Reduced food and water intake, weight loss. | Xerostomia (dry mouth) due to decreased salivation, a primary anticholinergic effect. This can lead to difficulty in swallowing dry food. | - Provide softened or gel-based diet to facilitate swallowing.[1] - Ensure easy access to water via multiple sipper tubes or water gels. - Monitor body weight and hydration status daily. - Consider administering subcutaneous fluids if dehydration is suspected. |
| Decreased fecal output, abdominal bloating. | Constipation/Gastrointestinal Stasis resulting from the inhibition of smooth muscle contractions in the GI tract.[2][3] | - Ensure adequate hydration. - Palpate the abdomen gently to check for firmness or signs of discomfort. - Monitor fecal pellet output daily. - In cases of severe ileus, consult with a veterinarian. Management strategies for postoperative ileus, such as ensuring hydration and nutritional support, may be adapted.[4][5] |
| Reduced urination, distended bladder upon palpation. | Urinary Retention caused by the relaxation of the bladder's detrusor muscle.[3] | - Gently palpate the lower abdomen to assess bladder size. - Monitor for signs of discomfort, such as altered posture or vocalization. - Ensure the animal is able to pass urine. If no urination is observed over several hours, consult a veterinarian. |
| Elevated heart rate. | Tachycardia , a known cardiovascular effect of anticholinergic drugs due to the blockade of muscarinic receptors in the heart.[6] | - If using telemetry, monitor heart rate for significant and sustained increases.[7][8][9] - For non-telemetry studies, heart rate can be checked at regular intervals using appropriate methods for the species. - Ensure the animal is not unduly stressed, as this can also elevate heart rate. |
| Dilated pupils, potential sensitivity to light. | Mydriasis , resulting from the blockade of acetylcholine's effects on the iris sphincter muscle. | - House animals in a dimly lit environment to reduce discomfort from photophobia. - Observe for any signs of visual impairment, although this is difficult to assess in rodents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to its side effects?
A1: this compound is a muscarinic acetylcholine receptor antagonist.[6][10][11][12] It competitively blocks the action of acetylcholine, a neurotransmitter, at these receptors. Since muscarinic receptors are widely distributed throughout the body, their blockade leads to a range of effects. In the gastrointestinal tract, this results in decreased motility and secretions, which is the desired therapeutic effect in some studies.[6][10][11] However, this same mechanism in other organs causes the common side effects: decreased salivation (xerostomia), reduced bladder contractility (urinary retention), increased heart rate (tachycardia), and pupil dilation (mydriasis).[2][3]
Q2: What are the typical signs of this compound toxicity I should monitor for in my animal subjects?
A2: Beyond the common side effects, high doses can lead to a more severe anticholinergic toxidrome. Signs to watch for include: significant agitation or restlessness, pronounced and sustained tachycardia, severe constipation or ileus, and disorientation.[6] In severe cases, respiratory distress and circulatory collapse can occur.[6] The oral LD50 in rats is reported to be greater than 10,000 mg/kg, suggesting a wide safety margin for acute toxicity.[13]
Q3: Are there recommended dose ranges for this compound in rats and mice to minimize side effects?
A3: Specific dose-response data for side effects in rodents is not extensively published. However, based on its anticholinergic properties, it is expected that the incidence and severity of side effects are dose-dependent. It is crucial to start with the lowest effective dose for your experimental endpoint and carefully observe the animals for the onset of side effects. The following table provides a hypothetical dose-response relationship for illustrative purposes.
| Dose Range (mg/kg, oral) | Expected Efficacy on GI Motility | Potential Side Effect Profile |
| Low (e.g., 1-5) | Moderate reduction in motility | Mild xerostomia, slight decrease in fecal output. |
| Medium (e.g., 5-10) | Significant reduction in motility | Moderate xerostomia, noticeable constipation, potential for mild tachycardia. |
| High (e.g., >10) | Profound inhibition of motility | Severe xerostomia, risk of ileus and urinary retention, significant tachycardia. |
Note: This table is illustrative. Researchers should perform pilot studies to determine the optimal dose for their specific model and research question.
Q4: What are some alternatives to this compound for inhibiting gastrointestinal motility in animal studies?
A4: Other anticholinergic agents like atropine and glycopyrrolate are also used to reduce gastrointestinal motility. Glycopyrrolate, being a quaternary ammonium compound like this compound, has limited ability to cross the blood-brain barrier, which may reduce central nervous system side effects.[1] Loperamide, a peripherally acting μ-opioid receptor agonist, is also commonly used to induce constipation and reduce GI transit in rodent models.[14] The choice of agent will depend on the specific requirements of the study, including the desired duration of action and the acceptable side effect profile.
Q5: Can I co-administer other drugs with this compound?
A5: Caution should be exercised when co-administering other drugs, particularly those with anticholinergic properties (e.g., some antihistamines, tricyclic antidepressants).[6] Co-administration can potentiate the anticholinergic side effects, increasing the risk of severe adverse events. Always review the pharmacology of any co-administered compounds.
Experimental Protocols
Protocol: Oral Administration of this compound in Rats
-
Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).
-
Prepare the desired concentration to ensure the correct dose is administered in a volume appropriate for the animal's size (typically 5-10 ml/kg for rats).
-
-
Dosing:
-
Gently restrain the rat.
-
Use a gavage needle of appropriate size for the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
-
Post-Administration Monitoring:
-
Immediately after dosing: Observe the animal for any signs of distress or regurgitation.
-
Short-term (1-4 hours post-dose): Monitor for the onset of tachycardia (if using telemetry) and mydriasis.
-
Long-term (daily):
-
Weigh the animal to monitor for weight loss.
-
Measure food and water consumption.
-
Visually inspect and quantify fecal output.
-
Gently palpate the abdomen to check for bladder distension or signs of bloating.
-
Observe the animal's general activity and posture.
-
-
Protocol: Management of Xerostomia
-
Dietary Modification:
-
Hydration Support:
-
Supplement the primary water bottle with a water gel or a second water bottle with a longer sipper tube.
-
Monitor for signs of dehydration (e.g., skin tenting, sunken eyes, decreased urine output).
-
If dehydration is a concern, administer sterile saline or other balanced electrolyte solution subcutaneously (consult with a veterinarian for appropriate volumes).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Side Effects
Caption: Workflow for an animal study with this compound.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Cardiovascular effects on conscious rats of pretreatment with isoproterenol for 3 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Anti-Inflammatory Role of Glycine In Reducing Rodent Postoperative Inflammatory Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmesurgery.com [teachmesurgery.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Statistical power analysis of cardiovascular safety pharmacology studies in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug effects on the CVS in conscious rats: separating cardiac output into heart rate and stroke volume using PKPD modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of macrophage function prevents intestinal inflammation and postoperative ileus in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound | CAS#:71-81-8 | Chemsrc [chemsrc.com]
- 14. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for isopropamide iodide derivatization
Here is a technical support center for the optimization of reaction conditions for isopropamide iodide analysis.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the analysis of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the analysis of this compound.
Frequently Asked Questions
-
Q1: What are the most common methods for analyzing this compound? A1: The most common methods for the determination of this compound in pharmaceutical formulations are spectrophotometry and high-performance liquid chromatography (HPLC).[1][2][3] Non-aqueous titration is also an official method for the pure compound.[2]
-
Q2: Is derivatization necessary for the analysis of this compound? A2: For HPLC and spectrophotometric methods, derivatization in the traditional sense (i.e., covalent modification) is often not required. However, these methods may involve ion-pair formation with a reagent to enhance detection.[1][4] For gas chromatography (GC), a derivatization step would be necessary due to the non-volatile nature of this compound.[5]
-
Q3: What solvents are suitable for dissolving this compound? A3: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and water.[6] For analytical purposes, it is often dissolved in distilled water.[1][2][7]
Troubleshooting Common Issues in HPLC Analysis
-
Q4: I am observing peak tailing in my HPLC chromatogram. What could be the cause? A4: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the column, column contamination, or a mismatch between the sample solvent and the mobile phase.[8] Ensure that the pH of the mobile phase is appropriate and that the column is properly equilibrated.[8]
-
Q5: My retention times are shifting between injections. What should I do? A5: Drifting retention times can be a result of column equilibration issues, changes in mobile phase composition, or temperature fluctuations.[9] It is important to allow sufficient time for the column to equilibrate and to ensure the mobile phase is well-mixed and degassed.[8][9]
-
Q6: I am seeing ghost peaks in my chromatogram. What is the source? A6: Ghost peaks can arise from contamination in the mobile phase, sample, or column, or from carryover from previous injections.[8] Using high-purity solvents and implementing a thorough wash cycle between injections can help to minimize ghost peaks.[8]
Troubleshooting Common Issues in Spectrophotometric Analysis
-
Q7: The color of my solution is not developing as expected. What could be wrong? A7: This could be due to incorrect pH, improper reagent concentration, or the presence of interfering substances.[4] Verify the pH of your buffer solution and ensure that your reagents are fresh and accurately prepared.
-
Q8: My absorbance readings are unstable. What is causing this? A8: Unstable absorbance readings can be caused by air bubbles in the cuvette, temperature fluctuations, or detector lamp instability.[8] Ensure your solutions are properly mixed and degassed, and allow the spectrophotometer to warm up sufficiently.
Data Presentation
The following tables summarize optimized conditions for common spectrophotometric methods for this compound analysis.
Table 1: Optimized Conditions for Ion-Pair Extractive Spectrophotometry with Bromophenol Blue [1][10]
| Parameter | Optimized Value |
| Reagent | Bromophenol Blue (0.1%) |
| Buffer pH | 10 |
| Extraction Solvent | Chloroform |
| Wavelength (λmax) | 600 nm |
| Linearity Range | 2.0-20.0 µg/mL |
Table 2: Optimized Conditions for Spectrophotometry with Thymol Blue [4][11]
| Parameter | Optimized Value |
| Reagent | Thymol Blue |
| Medium | Acidic (pH 4) |
| Wavelength (λmax) | 404 nm |
| Linearity Range | 1-40 µg/mL |
| Stability | At least 24 hours |
Table 3: Optimized Conditions for Spectrophotometry via Iodine Liberation [2]
| Parameter | Optimized Value |
| Reagent | Sodium Nitrite (1%) |
| Medium | 1N H₂SO₄ |
| Wavelength (λmax) | 449 nm |
| Linearity Range | 20-240 µg/mL |
Experimental Protocols
Protocol 1: Ion-Pair Extractive Spectrophotometric Determination with Bromophenol Blue [1][10]
-
Preparation of Standard Solution: Prepare a stock solution of this compound by dissolving 10 mg in 100 mL of distilled water.
-
Reaction Procedure:
-
Into a series of 50 mL separating funnels, add aliquots of the standard solution (0.5-5 mL).
-
To each funnel, add 3.0 mL of a pH 10 buffer solution and 2 mL of 0.1% Bromophenol blue.
-
Shake the mixture gently for 5 minutes.
-
Add 10 mL of chloroform and shake thoroughly for 5 minutes to allow for extraction of the ion-pair complex.
-
Allow the layers to separate.
-
-
Measurement:
-
Collect the colored chloroform layer in a dry test tube containing anhydrous sodium sulfate.
-
Measure the absorbance at 600 nm against a reagent blank.
-
Protocol 2: HPLC Method for Determination of this compound [12]
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 50 mM Phosphate Buffer (60:40 v/v) at pH 4.0 ± 0.2
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of this compound in the mobile phase.
-
For pharmaceutical tablets, weigh and powder 10 tablets. Dissolve a quantity of the powder equivalent to a known amount of this compound in the mobile phase, sonicate, and filter.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound by comparing the peak areas of the sample to the standard.
-
Visualizations
Caption: A general workflow for the analysis of this compound.
Caption: A decision tree to aid in selecting an analytical method.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Separation and determination of this compound in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicopublication.com [medicopublication.com]
- 5. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. lcms.cz [lcms.cz]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of isopropamide iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of isopropamide iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a long-acting quaternary anticholinergic drug used to treat peptic ulcers and other gastrointestinal issues.[1][2][3][4] Its analysis by LC-MS/MS can be challenging due to its chemical nature. As a quaternary ammonium compound, it is permanently positively charged and typically polar. These characteristics can lead to poor retention on traditional reversed-phase columns and significant susceptibility to matrix effects, particularly ion suppression, in complex biological samples.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C23H33IN2O | |
| Molecular Weight | 480.4 g/mol | |
| pKa (Strongest Acidic) | 16.31 | [1][3] |
| pKa (Strongest Basic) | -3.3 | [1][3] |
| logP | 0.14 | [1][3] |
| Water Solubility | Sparingly soluble | [2] |
Q2: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.
Q3: How can I identify if matrix effects are impacting my this compound analysis?
A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a sample extract spiked after extraction with the peak area of a pure standard solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
For polar, ionic compounds like this compound, mixed-mode solid-phase extraction (SPE) is generally the most effective technique for reducing matrix effects. It combines reversed-phase and ion-exchange mechanisms to provide a more thorough cleanup than protein precipitation (PPT) or liquid-liquid extraction (LLE). While LLE can yield clean extracts, the recovery of polar analytes like this compound may be low. PPT is the least effective method and often results in significant matrix effects.
Troubleshooting Guides
Problem 1: Poor peak shape and retention time shifts for this compound.
-
Possible Cause: Secondary interactions with residual silanols on the column or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase contains an appropriate buffer and that the pH is optimized to ensure consistent ionization of this compound.
-
Column Selection: Consider using a column specifically designed for polar compounds or one with end-capping to minimize silanol interactions.
-
System Check: Verify the proper functioning of the LC system, including the pump and injector, to rule out system-related issues.
-
Problem 2: Significant ion suppression observed for this compound.
-
Possible Cause: Co-elution of matrix components, such as phospholipids, that interfere with the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from a simple method like protein precipitation to a more robust technique like mixed-mode solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize the chromatographic gradient to better separate this compound from interfering matrix components.
-
Dilution: If the signal intensity is sufficient, diluting the sample extract can reduce the concentration of interfering compounds and mitigate ion suppression.
-
Problem 3: Inconsistent and non-reproducible quantification results.
-
Possible Cause: Variable matrix effects across different samples or calibration standards not adequately matching the sample matrix.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the matrix effects between the calibrants and the unknown samples.
-
Evaluate Sample Preparation: Ensure the sample preparation method is robust and consistently applied to all samples and standards.
-
Quantitative Data Summary
The following table presents representative data on the matrix effects observed for quaternary ammonium compounds (QACs) in human serum and urine using a weak cation-exchange solid-phase extraction method. While not specific to this compound, this data provides an expected range of matrix effects after a thorough cleanup.
Matrix Effects for Quaternary Ammonium Compounds in Human Serum and Urine after SPE:
| Analyte Class | Matrix | Matrix Effect Range (%) |
| Benzalkonium Chlorides (BACs) | Serum | -15.2 to 8.5 |
| Urine | -10.1 to 12.3 | |
| Dialkyldimethylammonium Chlorides (DDACs) | Serum | -27.0 to 15.4 |
| Urine | -18.5 to 9.8 | |
| Alkyltrimethylammonium Chlorides (ATMACs) | Serum | -20.1 to 11.7 |
| Urine | -12.4 to 14.6 |
Data adapted from a study on 30 QACs. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure for the extraction of quaternary amines from biological fluids using a mixed-mode SPE sorbent with both reversed-phase and weak cation exchange functionalities.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 400 µL of 0.05 M ammonium acetate buffer (pH 7).
-
Vortex to mix thoroughly.
-
-
Column Conditioning:
-
Condition a mixed-mode weak cation exchange SPE cartridge (e.g., 25 mg/1 mL) with 1 mL of methanol.
-
-
Column Equilibration:
-
Equilibrate the cartridge with 1 mL of 0.05 M ammonium acetate buffer (pH 7).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Interference Elution (Wash):
-
Wash the cartridge with 1 mL of 20:80 (v/v) methanol/0.05 M ammonium acetate buffer (pH 7.0). This step removes non-polar and weakly retained interferences.
-
Wash the cartridge with 1 mL of methanol to remove more hydrophobic interferences.
-
-
Analyte Elution:
-
Elute the this compound from the cartridge with 2 x 500 µL of 0.2 M monochloroacetic acid in methanol. The acidic mobile phase disrupts the ionic interaction, and the organic solvent disrupts the hydrophobic interaction, leading to the elution of the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general procedure suitable for the extraction of polar compounds from aqueous matrices.
-
Sample Preparation:
-
To 500 µL of urine sample in a centrifuge tube, add a stable isotope-labeled internal standard.
-
-
Addition of Organic Solvent and Salt:
-
Add 1 mL of acetonitrile to the sample and vortex for 30 seconds.
-
Add approximately 200 mg of a salting-out agent (e.g., a mixture of magnesium sulfate and sodium chloride).
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and facilitate the phase separation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting decision tree for this compound analysis.
References
Minimizing degradation of isopropamide iodide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of isopropamide iodide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors that can lead to the degradation of this compound in solution are exposure to light, contact with strong oxidizing agents, and potentially high temperatures. The iodide ion is susceptible to oxidation, and the overall molecule may be sensitive to photolytic degradation.[1] While generally stable, quaternary ammonium compounds can also degrade under harsh conditions.
Q2: How can I minimize the degradation of my this compound stock solutions and experimental samples?
A2: To minimize degradation, it is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil. Avoid contact with strong oxidizing agents. It is also recommended to store stock solutions in a cool, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable, while for long-term storage (months to years), freezing at -20°C is recommended.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the potential degradation pathways for this compound include:
-
Oxidation of the Iodide Ion: The iodide ion (I-) can be oxidized to iodine (I2), which can further react or sublime. This process can be accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Exposure to light, particularly UV light, may lead to the degradation of the organic cation.
-
Hydrolysis: The amide functional group in the isopropamide molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common for amides compared to esters.
-
Thermal Degradation: Elevated temperatures may cause the breakdown of the molecule.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation products, based on its structure and known impurities, could include 4-(diisopropylamino)-2,2-diphenylbutyramide and 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile. Oxidation of the iodide ion would result in the formation of molecular iodine.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most suitable for monitoring the degradation of this compound.[2] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient. Spectrophotometric methods can also be used for quantification, but they may not be able to distinguish between the parent drug and its degradation products.[3][4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solution (Yellow/Brown) | Oxidation of the iodide ion to iodine. | Prepare fresh solutions and protect them from light and air. Consider de-gassing solvents. |
| Loss of Potency in Assays | Degradation of this compound due to light exposure, improper storage temperature, or reaction with other components in the solution. | Store solutions in amber vials at recommended temperatures (-20°C for long-term, 2-8°C for short-term). Ensure compatibility with all solution components. |
| Appearance of Unexpected Peaks in HPLC | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. Protect samples from light and heat. |
| Inconsistent Experimental Results | Instability of this compound under experimental conditions. | Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, light exposure) by running control samples over time. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10][11][12][13][14][15] The following are general protocols for the forced degradation of this compound. The extent of degradation should be targeted to be between 5-20%.[15]
1. Acidic Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).
-
Add 0.1 M hydrochloric acid (HCl).
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[8]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To assess degradation under basic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide (NaOH).
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[8]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To evaluate the susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).[9]
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To determine the effect of heat on stability.
-
Protocol:
-
Place a solid sample of this compound in a thermostatically controlled oven at a temperature above accelerated stability testing conditions (e.g., 70°C).[8]
-
Expose the sample for a specified period (e.g., 1, 2, 5, 7 days).
-
At each time point, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
5. Photolytic Degradation
-
Objective: To assess the impact of light exposure.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products. A reported method utilizes a reversed-phase ion-pair liquid chromatography system.[2]
Table 1: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | An eluent containing both an amine and an alkylsulphonate (specifics to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for troubleshooting this compound degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and determination of this compound in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. medicopublication.com [medicopublication.com]
- 8. ijrpp.com [ijrpp.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ajpsonline.com [ajpsonline.com]
- 11. scispace.com [scispace.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
Refining experimental design for isopropamide iodide drug interaction studies
This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting experimental studies involving isopropamide iodide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a long-acting, quaternary ammonium anticholinergic agent.[1][2] Its primary mechanism is the competitive antagonism of acetylcholine at muscarinic receptors (mAChRs), particularly the M3 subtype located on smooth muscle cells and glandular tissue.[3][4][5] By blocking these receptors, it inhibits parasympathetic nerve impulses, leading to a reduction in gastrointestinal smooth muscle tone (antispasmodic effect) and decreased gastric acid secretion.[4][5]
Q2: What are the main pathways for potential drug-drug interactions (DDIs) with this compound?
A2: Potential DDIs can be categorized into two main types:
-
Pharmacodynamic Interactions: These occur at the receptor level. Co-administration with other drugs possessing anticholinergic properties (e.g., tricyclic antidepressants, some antihistamines) can lead to additive or synergistic effects, increasing the risk of side effects like dry mouth, blurred vision, tachycardia, and urinary retention.[3][4]
-
Pharmacokinetic Interactions: These involve effects on the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key areas to investigate for this compound include its potential to inhibit or be a substrate for Cytochrome P450 (CYP) enzymes or drug transporters like P-glycoprotein (P-gp).[6][7] Additionally, by slowing gastrointestinal motility, isopropamide can alter the absorption of co-administered drugs.
Q3: Which in vitro assays are essential for characterizing the DDI potential of this compound?
A3: A standard panel of in vitro assays should include:
-
Muscarinic Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).
-
Isolated Tissue Motility Assays: To measure the functional antagonistic effect (pA2 value) on smooth muscle contraction (e.g., using guinea pig ileum).[8]
-
Cytochrome P450 (CYP) Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) against major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[9][10][11]
-
P-glycoprotein (P-gp) Substrate and Inhibition Assays: To assess if this compound is transported by P-gp or inhibits the transport of known P-gp substrates using cell models like Caco-2.[12][13]
Q4: My isolated guinea pig ileum preparation is not showing a stable baseline. What are the common causes?
A4: An unstable baseline in an isolated tissue experiment can be due to several factors:
-
Inadequate Equilibration: The tissue may need a longer equilibration period (typically 30-60 minutes) after mounting in the organ bath.
-
Temperature Fluctuations: Ensure the water jacket maintains a constant temperature (usually 37°C).
-
Improper Aeration: Check that the gas mixture (e.g., 95% O2, 5% CO2) is bubbling gently and consistently through the physiological salt solution.
-
Tissue Damage: The tissue may have been damaged during dissection or mounting. Handle the ileum gently and only by the mesenteric attachments.[14]
-
Solution Issues: Verify the correct composition and pH of the physiological salt solution (e.g., Tyrode's solution).
Data Presentation: Isopropamide Interaction Potential
The following tables summarize predicted and experimental data relevant to designing DDI studies. Note: Experimental in vitro data for this compound is limited in publicly available literature; therefore, some values are based on computational predictions or data from similar anticholinergic agents and should be confirmed experimentally.
Table 1: Predicted ADME & DDI Properties of Isopropamide
| Parameter | Prediction | Implication for Experimental Design |
| P-glycoprotein (P-gp) Inhibitor | Non-inhibitor | Low priority for P-gp inhibition studies, but substrate potential should still be assessed. |
| CYP2D6 Inhibitor | Inhibitor | High priority to determine the experimental IC50 for CYP2D6. |
| CYP3A4 Substrate | Substrate | Potential for interactions with strong CYP3A4 inhibitors or inducers. |
| CYP1A2, 2C9, 2C19 Inhibitor | Non-inhibitor | Lower priority for inhibition screening against these isoforms. |
| (Data computationally predicted by DrugBank)[6] |
Table 2: Typical Parameters for In Vitro DDI Assays
| Assay Type | Key Parameter | Typical Value Range | Relevance |
| CYP Inhibition (HLM) | IC50 (µM) | <1: Strong Inhibitor1-10: Moderate Inhibitor>10: Weak Inhibitor | Determines concentration needed to inhibit 50% of enzyme activity.[15] |
| P-gp Inhibition (Caco-2) | Efflux Ratio | >2 (in absence of inhibitor) | Indicates active efflux by a transporter like P-gp. A reduction toward 1 in the presence of an inhibitor confirms interaction. |
| Muscarinic Receptor Binding | Ki (nM) | <10: High Affinity10-100: Moderate Affinity>100: Low Affinity | Quantifies the binding affinity of the drug to the receptor. |
| Isolated Tissue Motility | pA2 | >8: Potent Antagonist6-8: Moderate Antagonist<6: Weak Antagonist | Measures the functional potency of a competitive antagonist. |
Mandatory Visualizations
Signaling Pathway
Caption: this compound competitively blocks acetylcholine at the M3 muscarinic receptor.
Experimental Workflow
Caption: Workflow for in vitro assessment of drug-drug interaction (DDI) potential.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a lack of agonist response in motility assays.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a method for determining the IC50 of this compound against a specific CYP isoform using human liver microsomes (HLM).[9][11][16]
1. Materials:
-
Human Liver Microsomes (HLM)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
CYP-isoform specific probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)[17]
-
Specific positive control inhibitor (e.g., α-Naphthoflavone for CYP1A2)[15]
-
Acetonitrile (ACN) with internal standard for reaction termination (quenching)
-
96-well incubation plates and analysis plates
2. Procedure:
-
Prepare serial dilutions of this compound in solvent, typically covering a range from 0.01 to 100 µM. Also prepare dilutions for the positive control.
-
In the incubation plate, add the HLM suspension (e.g., final concentration 0.2 mg/mL) to the phosphate buffer.[16]
-
Add 1-2 µL of each this compound dilution (or positive control, or solvent for vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the specific probe substrate (at a concentration near its Km value) to all wells.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[16]
-
Terminate the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the substrate-specific metabolite using LC-MS/MS.
3. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration that causes 50% inhibition.[15]
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Model)
This protocol determines if this compound inhibits P-gp mediated efflux using Caco-2 cell monolayers and a known P-gp substrate like Digoxin.[12][18]
1. Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for ~21 days.[12]
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer (pH 7.4).
-
Probe P-gp substrate (e.g., [³H]-Digoxin).
-
This compound solutions at various concentrations.
-
Positive control P-gp inhibitor (e.g., Verapamil).[19]
-
Scintillation counter or LC-MS/MS for substrate quantification.
2. Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure integrity.
-
Preparation: Wash the monolayers with pre-warmed HBSS. Pre-incubate the cells with HBSS containing the desired concentration of this compound (or positive control/vehicle) on both apical (A) and basolateral (B) sides for 30-60 minutes at 37°C.
-
Bidirectional Transport:
-
A-to-B Transport: Add the probe substrate (e.g., Digoxin) plus the test inhibitor to the apical (A) side (donor). Use medium containing only the inhibitor on the basolateral (B) side (receiver).
-
B-to-A Transport: Add the probe substrate plus the test inhibitor to the basolateral (B) side (donor). Use medium containing only the inhibitor on the apical (A) side (receiver).
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver compartment. Replace the volume with fresh medium containing the inhibitor.
-
Quantification: Analyze the concentration of the probe substrate in the samples using an appropriate method (e.g., scintillation counting for radiolabeled substrate).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 in the vehicle control group suggests the substrate is actively transported by an efflux pump like P-gp.
-
Determine the % inhibition of the efflux ratio caused by this compound at each concentration. Plot this against concentration to calculate an IC50 value.
Protocol 3: Isolated Guinea Pig Ileum Motility Assay
This functional assay measures the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.[20][21][22]
1. Materials:
-
Guinea pig.
-
Tyrode's physiological salt solution.
-
Student Organ Bath with aeration (Carbogen: 95% O2, 5% CO2) and temperature control (37°C).[21]
-
Isotonic transducer and data acquisition system.
-
Acetylcholine (ACh) stock solution (agonist).
-
This compound stock solution (antagonist).
2. Procedure:
-
Tissue Preparation: Humanely sacrifice a guinea pig. Isolate a segment of the terminal ileum, clean its contents gently with Tyrode's solution, and cut into 2-3 cm pieces.[22]
-
Mounting: Mount a segment in the organ bath containing Tyrode's solution. Attach one end to a fixed holder (with aeration) and the other end to the isotonic transducer under a small resting tension (e.g., 0.5-1.0 g).[22]
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with washes of fresh Tyrode's solution every 10-15 minutes.
-
Agonist Dose-Response Curve:
-
Record a stable baseline.
-
Add increasing, cumulative concentrations of ACh to the bath, allowing the contraction to reach a plateau at each concentration.
-
After the maximum response is achieved, wash the tissue repeatedly until it returns to the baseline.
-
-
Antagonist Incubation:
-
Add a fixed concentration of this compound to the bath and incubate for a set period (e.g., 20-30 minutes) to allow for equilibrium.
-
-
Second Dose-Response Curve: In the continued presence of this compound, repeat the cumulative ACh dose-response curve.
-
Repeat: Wash the tissue thoroughly and repeat steps 5 and 6 with different concentrations of this compound.
3. Data Analysis:
-
Plot the contractile response against the log concentration of ACh, both in the absence and presence of different concentrations of this compound.
-
The parallel rightward shift in the dose-response curve in the presence of this compound is characteristic of competitive antagonism.
-
Use the Schild equation to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. This provides a quantitative measure of the antagonist's potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Guinea Pig Ileum [sheffbp.co.uk]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 22. rjptsimlab.com [rjptsimlab.com]
Isopropamide iodide drug interactions with MAOIs and tricyclic antidepressants
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the interactions of isopropamide iodide with Monoamine Oxidase Inhibitors (MAOIs) and tricyclic antidepressants (TCAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological actions of this compound, MAOIs, and tricyclic antidepressants?
-
This compound: this compound is a long-acting, quaternary ammonium anticholinergic agent.[1][2] It competitively antagonizes muscarinic acetylcholine receptors, leading to reduced smooth muscle motility and decreased secretions, particularly in the gastrointestinal tract.[1][2]
-
Monoamine Oxidase Inhibitors (MAOIs): MAOIs, such as phenelzine and tranylcypromine, inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[3]
-
Tricyclic Antidepressants (TCAs): TCAs, such as amitriptyline and imipramine, primarily work by blocking the reuptake of serotonin and norepinephrine into presynaptic neurons.[4] Many TCAs also possess significant anticholinergic and antihistaminic properties.[5]
Q2: What are the potential pharmacodynamic interactions when combining this compound with MAOIs and TCAs?
The primary concerns with this combination are additive anticholinergic toxicity and an increased risk of serotonin syndrome.
-
Additive Anticholinergic Effects: Both this compound and many TCAs have potent anticholinergic properties.[1][6] Their concurrent use can lead to an excessive blockade of muscarinic receptors, resulting in a range of adverse effects from dry mouth and blurred vision to more severe complications like tachycardia, urinary retention, and delirium.[5][7] Some MAOIs may also contribute to anticholinergic side effects.[3]
-
Serotonin Syndrome: The combination of an MAOI and a TCA is well-known to carry a high risk of serotonin syndrome.[8][9] This is due to the synergistic increase in serotonin levels: MAOIs prevent its breakdown, while TCAs block its reuptake.[10] While this compound does not directly affect serotonin levels, its use in a complex regimen involving MAOIs and TCAs could complicate the clinical picture and management of potential serotonin syndrome.
Q3: Are there any known case reports of adverse events from the combined use of this compound, MAOIs, and TCAs?
Troubleshooting Guide for Experimental Research
Q: We are observing unexpected animal mortality in our preclinical study involving the co-administration of this compound, an MAOI, and a TCA. What could be the cause?
A: Unexpected mortality in this drug combination is a critical concern and could be due to several factors:
-
Severe Anticholinergic Toxicity: The potentiation of anticholinergic effects from this compound and the TCA could lead to life-threatening cardiac arrhythmias, severe ileus, or respiratory complications.
-
Troubleshooting Steps:
-
Review Dosing: Immediately re-evaluate the doses of both the this compound and the TCA. Consider a dose-response study for each drug individually in your animal model before proceeding with combination studies.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and body temperature. ECG monitoring is highly recommended to detect any cardiac conduction abnormalities.[13]
-
Assess for Ileus: Monitor for signs of gastrointestinal paralysis, such as abdominal distension and lack of fecal output.
-
-
-
Serotonin Syndrome: The combination of an MAOI and a TCA is a classic trigger for serotonin syndrome, which can be fatal.[9] Symptoms in animals can include tremors, rigidity, hyperthermia, and seizures.
-
Troubleshooting Steps:
-
Staggered Dosing: If the experimental design allows, consider a washout period between the administration of the MAOI and the TCA. However, for chronic studies, this may not be feasible.
-
Behavioral and Physiological Monitoring: Closely observe animals for clinical signs of serotonin syndrome.
-
Neurochemical Analysis: If possible, measure serotonin and its metabolites in relevant brain regions to confirm excessive serotonergic activity.
-
-
Q: Our in vitro receptor binding assay is showing inconsistent results for the anticholinergic activity of our test compounds in the presence of this compound and a TCA. How can we improve our assay?
A: Inconsistent results in receptor binding assays can stem from several factors related to experimental design and execution.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Ensure you are using a concentration of the radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) that is at or below its Kd for the receptor to ensure sensitive detection of competitive binding.
-
Validate Receptor Preparation: Confirm the viability and receptor density of your tissue or cell membrane preparations.
-
Assess for Non-Specific Binding: Include appropriate controls to determine and subtract non-specific binding.
-
Check Compound Stability: Verify the stability and solubility of all test compounds in your assay buffer.
-
Consider Allosteric Interactions: Be aware that complex interactions may occur. One compound might allosterically modulate the binding of the other, leading to non-competitive binding kinetics. A full saturation analysis in the presence of each compound may be necessary.
-
Quantitative Data Summary
Direct quantitative data on the three-way interaction of this compound, MAOIs, and TCAs is not available in the reviewed literature. The following tables are illustrative and based on the known pharmacology of these drug classes to provide a framework for potential experimental outcomes.
Table 1: Illustrative Anticholinergic Burden Score
This table provides a hypothetical anticholinergic burden score for individual and combined drugs, based on established rating scales like the Anticholinergic Cognitive Burden Scale (ACB).[14]
| Drug/Combination | Anticholinergic Mechanism | Hypothetical ACB Score | Potential Clinical Manifestations |
| This compound | Muscarinic Antagonist | 2 | Dry mouth, blurred vision, constipation[7] |
| Amitriptyline (TCA) | Muscarinic Antagonist | 3 | Dry mouth, drowsiness, confusion, tachycardia[6][15] |
| Phenelzine (MAOI) | Weak Anticholinergic | 1 | |
| Isopropamide + Amitriptyline | Additive Muscarinic Blockade | 5 (High Risk) | Severe dry mouth, delirium, urinary retention, cardiac arrhythmias [5] |
Table 2: Illustrative Impact on Neurotransmitter Levels
This table illustrates the expected impact of these drugs on synaptic neurotransmitter concentrations.
| Drug/Combination | Effect on Serotonin | Effect on Norepinephrine | Potential Clinical Outcome |
| Phenelzine (MAOI) | ↑↑↑ | ↑↑ | Antidepressant effect |
| Amitriptyline (TCA) | ↑↑ | ↑ | Antidepressant effect |
| Phenelzine + Amitriptyline | ↑↑↑↑ (Synergistic) | ↑↑↑ (Synergistic) | High risk of Serotonin Syndrome and Hypertensive Crisis [8][10] |
| This compound | No direct effect | No direct effect | Potentiation of anticholinergic side effects |
Experimental Protocols
Protocol 1: In Vivo Assessment of Additive Anticholinergic Effects in a Rodent Model
This protocol is designed to quantify the potentiation of anticholinergic effects when combining this compound and a TCA.
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Preparation:
-
This compound dissolved in sterile saline.
-
Amitriptyline HCl dissolved in sterile saline.
-
Drugs are prepared fresh on the day of the experiment.
-
-
Experimental Groups (n=8 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: this compound (dose range)
-
Group 3: Amitriptyline (dose range)
-
Group 4: this compound + Amitriptyline (combination of doses)
-
-
Procedure:
-
Salivary Flow Measurement:
-
Anesthetize rats with urethane.
-
Administer pilocarpine to stimulate salivation.
-
Collect saliva on pre-weighed cotton swabs for a set period.
-
Administer test drugs or vehicle.
-
Repeat saliva collection at timed intervals post-drug administration.
-
-
Mydriasis Measurement:
-
Measure baseline pupil diameter using a calibrated digital camera.
-
Administer test drugs or vehicle.
-
Measure pupil diameter at timed intervals in a controlled light environment.
-
-
-
Data Analysis: Compare the reduction in salivary flow and the increase in pupil diameter between groups using ANOVA followed by post-hoc tests.
Protocol 2: In Vitro Muscarinic Receptor Binding Assay
This protocol determines the competitive binding affinity of this compound and a TCA to muscarinic receptors.
-
Materials:
-
Rat brain cortex homogenate (source of muscarinic receptors).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound and amitriptyline.
-
Atropine as a positive control.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the brain homogenate, [3H]-NMS (at a concentration near its Kd), and the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of atropine to a set of wells.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Harvest the bound radioligand onto filter mats using a cell harvester.
-
Measure the radioactivity of the filter mats using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Perform non-linear regression analysis to determine the IC50 (concentration that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Additive blockade of muscarinic receptors.
Caption: Synergistic increase in synaptic serotonin.
Caption: In vivo anticholinergic interaction workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tricyclic antidepressant and anticholinergic drugs on fixed-interval responding in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Amitriptyline’s anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. [Combining a classic monoamine oxidase inhibitor with a tricyclic antidepressant in therapy-resistant depression: a case report and literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin syndrome: a case of fatal SSRI/MAOI interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin syndrome: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticholinergic intoxication - EMCrit Project [emcrit.org]
- 14. stjames.ie [stjames.ie]
- 15. Amitriptyline's anticholinergic adverse drug reactions-A systematic multiple-indication review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isopropamide Iodide: A Comparative Efficacy Analysis Against Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of isopropamide iodide with other prominent anticholinergic agents used in the management of gastrointestinal disorders. The following sections detail the mechanism of action, comparative efficacy data from available studies, and relevant experimental protocols to inform research and development in this therapeutic area.
Mechanism of Action: Targeting Muscarinic Receptors
This compound is a long-acting quaternary anticholinergic agent.[1] Its therapeutic effects stem from its ability to competitively inhibit muscarinic acetylcholine receptors in the gastrointestinal tract.[2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound reduces gastric acid secretion and decreases gastrointestinal motility.[2][3] This dual action makes it effective in managing conditions characterized by hyperacidity and hypermotility, such as peptic ulcer disease and irritable bowel syndrome (IBS).[1][2]
The primary targets for anticholinergic drugs in the gut are the M2 and M3 muscarinic receptor subtypes.[4] While the M3 receptor is the principal mediator of smooth muscle contraction and glandular secretion, the M2 receptor is more numerous in gastrointestinal smooth muscle.[4] The therapeutic efficacy of anticholinergic agents is largely attributed to their action on these receptors.
dot
Caption: Anticholinergic agent signaling pathway.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound with other anticholinergic agents are limited, particularly in recent literature. The available data is summarized below, categorized by the primary outcome measure.
Antisecretory Effects (Gastric Acid Reduction)
Anticholinergic agents are employed to reduce gastric acid secretion, a key factor in the pathogenesis of peptic ulcer disease.
| Drug | Dosage | Effect on Gastric Acid Secretion | Study Type |
| This compound | Not specified | Reduces basal gastric acid secretion.[2] | Human Study[5] |
| Atropine | 1-3 µM | Measurable inhibition of acetylcholine-stimulated acid secretion.[6] | Isolated Rat Stomach[6] |
| Hyoscyamine | Not specified | No significant change in basal or maximal acid output after one year of treatment.[7] | Human Clinical Trial[7] |
| Glycopyrronium | Not specified | Increased mean basal acid output after one year of treatment.[7] | Human Clinical Trial[7] |
| Propantheline Bromide | 30 mg | Less pronounced inhibition of basal and stimulated gastric secretion compared to ipratropium bromide.[8] | Human Double-Blind Study[8] |
Note: The data presented is from various study designs and methodologies, making direct comparisons challenging. The study on hyoscyamine and glycopyrronium focused on the long-term effects on parietal cell mass rather than acute antisecretory efficacy.[7]
Antimotility Effects (Gastrointestinal Transit)
The ability of anticholinergic drugs to reduce gastrointestinal motility is beneficial in treating conditions like irritable bowel syndrome with diarrhea (IBS-D).
| Drug | Dosage | Effect on Gastrointestinal Motility | Study Type |
| This compound | Not specified | Little to no effect on riboflavin absorption (a measure of GI motility). | Human Study |
| Propantheline | Not specified | Significantly increased riboflavin absorption (indicating decreased motility). | Human Study |
| Hexocyclium | Not specified | Significantly increased riboflavin absorption (indicating decreased motility). | Human Study |
| Dicyclomine Hydrochloride | 40 mg q.i.d. | Superior to placebo in improving bowel habits in IBS patients.[9] | Human Clinical Trial[9] |
| Atropine | 0.01 mg/kg I.M. | Reduced acetaminophen bioavailability by 47% when co-administered with activated charcoal, indicating delayed gastric emptying.[10] | Human Crossover Study[10] |
Note: The 1977 study by Grundhofer and Gibaldi suggests this compound may have weaker antimotility effects compared to propantheline and hexocyclium. More recent comparative data is needed to validate this finding against current first-line anticholinergics for IBS.
Comparative Side Effect Profile
The clinical utility of anticholinergic agents is often limited by their side effects. A comparative summary of commonly reported adverse effects is provided below.
| Side Effect | This compound | Atropine | Dicyclomine | Hyoscyamine |
| Dry Mouth | Common[11] | Common | Common | Common |
| Blurred Vision | Common[11] | Common | Common | Common |
| Constipation | Common[11] | Common | Common | Common |
| Urinary Retention | Common[11] | Common | Common | Common |
| Tachycardia | Rare but severe[2] | Common | Less Common | Common |
| Confusion/Hallucinations | Rare but severe[2] | Can occur, especially in elderly | Rare | Can occur, especially in elderly |
Note: The side effect profiles are generally similar across the class, stemming from the systemic blockade of muscarinic receptors.[3] The incidence and severity can vary based on the specific drug, dosage, and patient population.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of anticholinergic agents.
Measurement of Gastric Acid Secretion in an Anesthetized Rat Model
This protocol is designed to evaluate the antisecretory effects of test compounds.[12]
dot
Caption: Workflow for measuring gastric acid secretion.
-
Animal Preparation: Anesthetize a rat (e.g., with urethane).
-
Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert a cannula into the esophagus for gastric perfusion.
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate.
-
Stimulation of Acid Secretion: Induce gastric acid secretion using a stimulant such as histamine, bethanechol, or pentagastrin.[12]
-
Drug Administration: Administer the test anticholinergic agent intravenously or intraduodenally.
-
Sample Collection: Collect the gastric perfusate at regular intervals.
-
Analysis: Determine the acid concentration in the collected samples by titration with a standardized sodium hydroxide solution.
Charcoal Meal Test for Gastrointestinal Transit in Rodents
This widely used method assesses the propulsive motility of the small intestine.[13][14]
dot
Caption: Workflow for the charcoal meal test.
-
Animal Preparation: Fast rodents (mice or rats) for a specified period (e.g., 6-18 hours) to ensure an empty stomach.[15]
-
Drug Administration: Administer the test anticholinergic drug via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Charcoal Meal Administration: After a set time, administer a charcoal meal (typically a suspension of charcoal in a vehicle like gum acacia) orally.
-
Transit Time: After a predetermined period (e.g., 20-30 minutes), euthanize the animal.[16]
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine.
Conclusion
This compound remains a recognized anticholinergic agent for gastrointestinal disorders. However, a comprehensive, direct comparison of its efficacy against other commonly prescribed anticholinergics is not well-documented in recent scientific literature. The available data suggests potential differences in antimotility effects, with this compound possibly having a lesser impact compared to agents like propantheline. For a more definitive understanding of its relative efficacy and to guide future drug development, further head-to-head clinical trials employing standardized protocols are warranted. Researchers are encouraged to utilize established in vivo models, such as those described in this guide, to generate robust comparative data on both the antisecretory and antimotility properties of this compound and other anticholinergic compounds.
References
- 1. Isopropamide - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Related Videos - Effect of this compound on basal gastric secretion in the human [visualize.jove.com]
- 6. The effect of atropine on acid secretion stimulated by acetylcholine, histamine and gastrin in the isolated whole stomach of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastric acid secretion in patients with duodenal ulcer treated for one year with anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative study on the effect of anticholinergic substances on basic gastric secretion as well as on gastric secretion stimulated by pentagastrin or hypoglycemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of anticholinergic drugs on the efficacy of activated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Charcoal Meal Test - Rat [productsafetylabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of HPLC and Spectrophotometry for the Quantification of Isopropamide Iodide
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of isopropamide iodide. This report details the experimental protocols and comparative performance data to aid in the selection of the most appropriate analytical methodology.
The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This compound, a quaternary ammonium anticholinergic agent, is no exception. Two common analytical techniques employed for its determination are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers in making informed decisions for their specific analytical needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The HPLC method provides high selectivity and sensitivity for the determination of this compound, often in the presence of other compounds.
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
Chromatographic Conditions:
-
Column: Agilent Zorbax, C18 (250 × 4.6 mm, 5µm particle size)[1][2]
-
Mobile Phase: A mixture of Buffer and Acetonitrile (80:20 v/v)[1][2]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the standard in a suitable diluent, typically a mixture of the mobile phase components. Working standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of this compound is accurately weighed and dissolved in the diluent. The solution is then sonicated and filtered to remove any insoluble excipients before injection into the HPLC system.
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of this compound. Two distinct methods are presented here.
Method 1: Reaction with Sodium Nitrite
This method is based on the liberation of iodine from this compound upon reaction with sodium nitrite in an acidic medium. The liberated iodine exhibits a maximum absorbance at 449 nm.
Instrumentation: A double beam UV-Visible spectrophotometer with 1.0 cm quartz cells.
Reagents:
-
This compound standard solution (0.1%)
-
Sodium nitrite solution (1%)
-
Sulfuric acid (1N)
Procedure: Aliquots of the standard or sample solution are transferred to a volumetric flask. To this, sulfuric acid and sodium nitrite solution are added. The volume is then made up with distilled water, and the absorbance is measured at 449 nm against a reagent blank.
Method 2: Ion-Pair Extraction
This technique involves the formation of a colored ion-pair complex between this compound and an acidic dye, such as bromophenol blue, which can be extracted into an organic solvent and measured.[3][4]
Instrumentation: A UV-Visible spectrophotometer with 1.0 cm quartz cells.[3][4]
Reagents:
-
This compound standard solution[3]
-
Bromophenol blue solution (0.1%)[3]
-
Buffer solution (pH 10)[3]
-
Chloroform[3]
Procedure: To a separating funnel containing aliquots of the standard or sample solution, the buffer solution and bromophenol blue solution are added. The mixture is shaken, and the ion-pair complex is extracted with chloroform. The absorbance of the chloroform layer is then measured at 600 nm against a reagent blank.[3][4]
Comparative Performance Data
The following table summarizes the key validation parameters for the HPLC and spectrophotometric methods, providing a direct comparison of their performance.
| Validation Parameter | HPLC Method | Spectrophotometric Method (Sodium Nitrite) | Spectrophotometric Method (Ion-Pair Extraction) |
| Linearity Range | 100-300 µg/ml[1][2] | 20-240 µg/ml[1] | 2.0-20.0 µg/mL[1][4] |
| Correlation Coefficient (r²) | 1.00[1][2] | Not explicitly stated, but Beer's law was obeyed | > 0.999[5] |
| Limit of Detection (LOD) | 2.985 µg/ml[1][2] | 5.8 µg/ml[1] | 0.3 µg/ml[5] |
| Limit of Quantitation (LOQ) | 9.9502 µg/ml[1][2] | 17.4 µg/ml[1] | Not explicitly stated |
| Precision (%RSD) | < 2%[1][2] | Better than 1.5%[1] | 0.5954 - 1.1938%[5][6] |
| Accuracy (% Recovery) | 100.00 - 100.07%[1][2] | Close agreement with label claim | 97.4 - 101.4%[5][6] |
| Specificity | High, able to separate from other active ingredients | Prone to interference from excipients | Moderate, potential for interference from similar compounds |
Visualizing the Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical methods, a cross-validation workflow is essential. The following diagram illustrates the logical steps involved in comparing the HPLC and spectrophotometric methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.
Conclusion
Both HPLC and spectrophotometry are viable methods for the quantitative determination of this compound. The choice of method will largely depend on the specific requirements of the analysis.
-
HPLC is the superior method when high specificity and the ability to analyze complex mixtures are required. Its lower limits of detection and quantification also make it suitable for trace analysis.
-
Spectrophotometry , particularly the ion-pair extraction method, offers a simpler, more rapid, and cost-effective alternative for routine quality control analysis of bulk drug and simple dosage forms, provided that interference from excipients is minimal.
Ultimately, a thorough cross-validation study, as outlined in the workflow diagram, should be performed to establish the equivalency of the methods for a specific product and to ensure the reliability of the analytical results.
References
A Comparative Guide: Isopropamide Iodide vs. Scopolamine for Reducing Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of isopropamide iodide and scopolamine, two anticholinergic agents utilized to reduce gastrointestinal (GI) motility. The following sections delve into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors
Both this compound and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract[1][2][3]. Acetylcholine, a primary excitatory neurotransmitter in the enteric nervous system, stimulates these receptors on smooth muscle cells to induce contraction and promote GI motility. By blocking these receptors, particularly the M2 and M3 subtypes which are predominant in the GI smooth muscle, both drugs inhibit the actions of acetylcholine, leading to smooth muscle relaxation and a reduction in GI motility[1][2][4].
This compound is a long-acting, quaternary ammonium anticholinergic drug, which means it is a positively charged molecule. This charge generally limits its ability to cross the blood-brain barrier, thus primarily exerting its effects peripherally on the GI tract[2][5]. It is specifically indicated for the treatment of gastrointestinal disorders characterized by hyperacidity and hypermotility[2][5].
Scopolamine, a tertiary amine, can readily cross the blood-brain barrier, leading to both central and peripheral effects. While it is also a potent inhibitor of GI motility, it is more commonly used for the prevention of motion sickness and postoperative nausea and vomiting[6].
Signaling Pathway of Muscarinic Antagonists in GI Smooth Muscle
References
A Comparative Guide to Linearity and Range Assessment for Isopropamide Iodide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of isopropamide iodide, with a specific focus on the critical validation parameters of linearity and range. The information presented is supported by experimental data from published studies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Quantitative Data Summary
The performance of various analytical methods for this compound is summarized in the table below, focusing on their linearity and operational range.
| Analytical Method | Reagent/Mobile Phase | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| UV-Visible Spectrophotometry | Sodium Nitrite in Sulfuric Acid | 449 | 20 - 240 | 0.998 |
| UV-Visible Spectrophotometry | Bromophenol Blue (Ion-Pair) | 600 | 2.0 - 20.0 | 0.999[1] |
| UV-Visible Spectrophotometry | Thymol Blue (Ion-Pair) | 404 | 1 - 40 | 0.9993[2] |
| Derivative-Ratio UV Spectroscopy | Not Applicable | 252, 274.4, 286 | 2 - 50 | 0.9903 - 0.9996[3] |
| RP-HPLC | Buffer: Acetonitrile (80:20 v/v) | 227 | 100 - 300 | 1.00[4] |
| HPLC-DAD | Methanol: Phosphate Buffer (60:40 v/v) | 254 | 10 - 1000 | Not explicitly stated, but linearity confirmed. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated analytical procedures.
UV-Visible Spectrophotometry with Sodium Nitrite
This method is based on the reaction of this compound with sodium nitrite in an acidic medium to form iodine, which can be quantified spectrophotometrically.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1.0 cm quartz cells.
-
Reagents:
-
This compound Standard Solution (0.1%): Dissolve 100 mg of this compound in 100 mL of distilled water.
-
Sodium Nitrite Solution (1%): Dissolve 1 g of sodium nitrite in 100 mL of distilled water.
-
Sulfuric Acid (1N): Dilute 2.78 mL of concentrated sulfuric acid to 100 mL with distilled water.
-
-
Standard Curve Preparation:
-
Pipette aliquots (0.5 - 6 mL) of the standard this compound solution into a series of 25 mL volumetric flasks.
-
To each flask, add 3.0 mL of 1N Sulfuric Acid and 1 mL of 1% sodium nitrite solution.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at 449 nm against a reagent blank.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water and stir for 20 minutes.
-
Filter the solution through Whatman No. 42 filter paper into the volumetric flask and dilute to the mark with distilled water.
-
Take a 3 mL aliquot of this solution and proceed as described in the standard curve preparation.
-
Ion-Pair Extractive Spectrophotometry with Bromophenol Blue
This method involves the formation of a colored ion-pair complex between this compound and bromophenol blue, which is then extracted and measured.[1][5][6]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1.0 cm quartz cells.
-
Reagents:
-
This compound Standard Solution.
-
Bromophenol Blue Solution (0.1%).
-
Buffer Solution (pH 10).
-
Chloroform.
-
Anhydrous Sodium Sulfate.
-
-
Standard Curve Preparation:
-
Pipette aliquots (0.5 - 5 mL) of the standard this compound solution into a series of 50 mL separating funnels.
-
To each funnel, add 3.0 mL of buffer solution (pH 10) and 2 mL of 0.1% Bromophenol blue.
-
Shake the mixture gently for 5 minutes.
-
Add 10 mL of chloroform and shake thoroughly for 5 minutes to extract the ion-pair complex.
-
Allow the layers to separate and collect the colored chloroform layer in a dry test tube containing anhydrous sodium sulfate.
-
Measure the absorbance at 600 nm against a reagent blank.[1][6]
-
-
Sample Preparation (Tablets):
-
Weigh and powder 10 tablets.
-
Dissolve a quantity of the powdered tablets containing 10 mg of this compound in about 50 mL of distilled water and mix for 20 minutes.
-
Filter the solution and dilute the filtrate to 100 mL with distilled water.
-
Take a 3 mL aliquot of this solution and proceed as described in the standard curve preparation.[1]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a more selective and sensitive approach for the quantification of this compound.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax, C18 (250 × 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Buffer and Acetonitrile (80:20 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 227 nm.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable diluent and filter through a 0.45 µm membrane filter before injection.
-
Methodology Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, with a focus on establishing linearity and range, in accordance with ICH Q2(R1) guidelines.[7][8][9]
Caption: Workflow for Linearity and Range Assessment in Analytical Method Validation.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion-pair extractive spectrophotometric determination of this compound in pharmaceutical formulations and environmental wastewater samples using Bromo phenol blue | Semantic Scholar [semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
A comparative review of analytical methods for isopropamide iodide determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantitative determination of isopropamide iodide, a quaternary ammonium antimuscarinic agent used in the treatment of peptic ulcers and other gastrointestinal disorders. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document presents a detailed comparison of spectrophotometric, chromatographic, and official titrimetric methods, including experimental protocols and performance data to aid researchers in choosing the most suitable technique for their specific needs.
Comparative Summary of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods reported for the determination of this compound.
| Method | Principle | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Official Non-Aqueous Titration | Titration with perchloric acid in glacial acetic acid | N/A | N/A | N/A | N/A | 98.0 - 101.0[1] |
| Official UV Spectrophotometry (Tablets) | UV absorbance measurement | ~258 | Not Specified | Not Specified | Not Specified | 93.0 - 107.0[2] |
| Spectrophotometry (Sodium Nitrite) | Reaction with sodium nitrite in acidic medium to form iodine | 449 | 20 - 240 | 5.8 | 17.4 | Not Specified |
| Spectrophotometry (Ion-Pair with Bromophenol Blue) | Formation of an ion-pair complex with bromophenol blue, extracted into chloroform | 600 | 2.0 - 20.0[3][4] | Not Specified | Not Specified | Not Specified |
| Spectrophotometry (Ion-Pair with Thymol Blue) | Formation of an ion-pair complex with thymol blue in an acidic medium | 404 | 1 - 40[5] | 0.3[5] | Not Specified | 97.4 - 101.4[5] |
| HPLC-DAD | Reversed-phase chromatography with diode-array detection | 254 | 10 - 1000 | 1.21 | 3.67 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Official Methods (USP)
The United States Pharmacopeia (USP) provides official methods for the assay of this compound in its pure form and in tablet formulations.[1][2]
a) Non-Aqueous Titration for this compound (Pure Drug) [1]
This method is the official assay for the bulk drug substance.
-
Principle: A non-aqueous acid-base titration where this compound is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically or using a visual indicator.
-
Reagents:
-
Glacial Acetic Acid
-
Mercuric Acetate TS
-
Crystal Violet TS
-
0.1 N Perchloric Acid VS
-
-
Procedure:
-
Accurately weigh about 750 mg of previously dried this compound.
-
Dissolve in 60 mL of glacial acetic acid.
-
Add 15 mL of mercuric acetate TS and crystal violet TS.
-
Titrate with 0.1 N perchloric acid VS to a blue endpoint.
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 48.04 mg of C23H33IN2O.
b) UV Spectrophotometry for this compound Tablets [2]
This is the official method for the quantification of this compound in tablet dosage forms.
-
Principle: The method relies on the direct measurement of the ultraviolet absorbance of a solution of the drug.
-
Procedure:
-
Standard Preparation: Prepare a standard solution of known concentration of USP this compound RS in water.
-
Assay Preparation: Weigh and finely powder not less than 25 tablets. Transfer an accurately weighed portion of the powder, equivalent to about the labeled amount of this compound, to a suitable volumetric flask. Dissolve in water, dilute to volume, mix, and filter.
-
Measurement: Determine the absorbance of the Assay Preparation and the Standard Preparation at the wavelength of maximum absorbance (around 258 nm) using a suitable spectrophotometer, with water as the blank.
-
-
Calculation: Calculate the quantity of this compound in the portion of tablets taken by comparing the absorbance of the sample solution with that of the standard solution.
Spectrophotometric Methods
Spectrophotometric methods are often preferred for their simplicity, speed, and cost-effectiveness.
a) Reaction with Sodium Nitrite
-
Principle: This method is based on the reaction of this compound with sodium nitrite in a sulfuric acid medium. The iodide is oxidized to iodine, which has a characteristic absorbance that can be measured.
-
Reagents:
-
This compound Standard Solution (0.1%)
-
Sodium Nitrite Solution (1%)
-
1N Sulfuric Acid
-
-
Procedure:
-
Pipette aliquots of the standard or sample solution into a series of 25 mL volumetric flasks.
-
To each flask, add 3.0 mL of 1N sulfuric acid and 1.0 mL of 1% sodium nitrite solution.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance at 449 nm against a reagent blank.
-
-
Signaling Pathway/Reaction: The iodide from this compound is oxidized by nitrous acid (formed in situ from sodium nitrite and sulfuric acid) to form molecular iodine (I₂), which is colored and can be quantified spectrophotometrically.
Caption: Reaction pathway for the spectrophotometric determination of this compound using sodium nitrite.
b) Ion-Pair Extraction with Bromophenol Blue [3][4]
-
Principle: This method involves the formation of a colored ion-pair complex between the positively charged isopropamide cation and the negatively charged bromophenol blue dye. This complex is then extracted into an organic solvent and quantified.
-
Reagents:
-
This compound Standard Solution
-
Bromophenol Blue Solution (0.1%)
-
Buffer Solution (pH 10)
-
Chloroform
-
-
Procedure:
-
Take aliquots of the standard or sample solution in separating funnels.
-
Add 3.0 mL of buffer solution (pH 10) and 2.0 mL of 0.1% bromophenol blue solution.
-
Shake the mixture gently for 5 minutes.
-
Add 10 mL of chloroform and shake thoroughly for 5 minutes to extract the ion-pair complex.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at 600 nm against a reagent blank.
-
Caption: Experimental workflow for the ion-pair extractive spectrophotometric determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high specificity and are suitable for the analysis of complex mixtures.
-
Principle: The drug is separated from other components on a reversed-phase column and detected by a UV detector.
-
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol and 50 mM phosphate buffer (pH 4.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare sample solutions by dissolving the formulation in the mobile phase, followed by filtration.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard.
-
Other Potential Analytical Methods
While less detailed information was found in the initial search for this compound specifically, other analytical techniques that could be applicable include:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.
-
Gas Chromatography (GC): May require derivatization of the quaternary ammonium compound to increase its volatility.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique suitable for charged molecules like this compound.
-
Electrochemical Methods: Techniques like potentiometry with ion-selective electrodes could be developed for direct measurement of the iodide ion or the isopropamide cation.
Conclusion
The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.
-
Official methods (non-aqueous titration and UV spectrophotometry) are essential for pharmacopeial compliance testing.[1][2]
-
Spectrophotometric methods are simple, rapid, and economical, making them suitable for routine quality control in environments with limited resources.[3][4][5]
-
HPLC provides high specificity and is the method of choice for stability-indicating assays and the analysis of this compound in the presence of other active ingredients or degradation products.
Researchers and drug development professionals should validate the chosen method according to the relevant regulatory guidelines to ensure the reliability and accuracy of their results.
References
Combination Therapy of Isopropamide Iodide and Cimetidine for Acid Suppression: A Comparative Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
The management of gastric acid hypersecretion is a cornerstone of therapy for various gastrointestinal disorders. While numerous agents exist, combination therapies are often explored to enhance efficacy. This guide provides a detailed comparison of the combination of isopropamide iodide and cimetidine for acid suppression against other therapeutic alternatives, supported by available data and detailed experimental methodologies.
Mechanism of Action: A Dual Approach to Acid Reduction
The combination of this compound and cimetidine offers a two-pronged attack on gastric acid secretion by targeting different signaling pathways.
This compound: As an anticholinergic agent, this compound competitively inhibits muscarinic M3 receptors on parietal cells. This blockade prevents acetylcholine from stimulating the intracellular calcium signaling pathway, thereby reducing the activation of the H+/K+ ATPase (proton pump) and subsequent acid secretion.[1][2]
Cimetidine: A histamine H2-receptor antagonist, cimetidine competitively blocks the H2 receptor on parietal cells.[1][3] This action inhibits histamine-induced activation of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced proton pump activity.[1]
By targeting both the acetylcholine and histamine pathways, the combination therapy aims to achieve a more profound and sustained suppression of gastric acid.
Signaling Pathways in Gastric Acid Secretion
The following diagram illustrates the primary signaling pathways involved in the stimulation of gastric acid secretion by parietal cells and the points of intervention for this compound and cimetidine.
Comparative Efficacy
This compound and Cimetidine Combination
Clinical evidence suggests that the combination of this compound and cimetidine is more effective in suppressing gastric acid secretion than cimetidine alone, particularly in challenging cases such as Zollinger-Ellison syndrome.[1] One study noted that in patients whose acid secretion was not adequately controlled by conventional doses of cimetidine, the addition of this compound led to a more significant reduction in acid output, especially in the third, fourth, and fifth hours after administration.[1]
Unfortunately, specific quantitative data from head-to-head clinical trials comparing this combination with other acid-suppressing agents is limited in the available literature. The following tables summarize data on the efficacy of cimetidine and its alternatives.
Data Presentation
Table 1: Efficacy of Cimetidine in Acid Suppression
| Parameter | Cimetidine Dose | Efficacy | Reference |
| Basal Acid Secretion Inhibition | 300 mg | 95% for at least 5 hours | [3] |
| Nocturnal Acid Secretion Inhibition | 300 mg (bedtime) | >80% for most of the night | [3] |
| Meal-Stimulated Acid Output Reduction (3 hours) | 300 mg | 67% | [4] |
| Gastric pH > 4.0 (24-hour continuous infusion) | 37.5 mg/hr | 65% of the time | [5] |
| Gastric pH > 4.0 (24-hour continuous infusion) | 50 mg/hr | 65% of the time | [5] |
Table 2: Comparative Efficacy of H2-Receptor Antagonists
| Drug | Relative Potency (vs. Cimetidine) | Efficacy in Duodenal Ulcer Healing | Reference |
| Cimetidine | 1 | Standard efficacy | [6] |
| Ranitidine | ~4-10 | Similar to cimetidine at equipotent doses | [6] |
| Famotidine | ~20-60 | Similar to cimetidine at equipotent doses | [6] |
Table 3: Comparison of Cimetidine and Proton Pump Inhibitors (PPIs) - Omeprazole
| Parameter | Cimetidine | Omeprazole | Finding | Reference |
| Gastric Ulcer Healing (4 weeks) | 58% | 73% | Omeprazole superior | [7] |
| GERD Heartburn Control (4 weeks) | 31% | 66% | Omeprazole superior | |
| Mechanism of Action | H2 Receptor Antagonist | H+/K+ ATPase Inhibitor | Different mechanisms |
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the efficacy of acid-suppressing agents.
Measurement of Gastric Acid Secretion via Nasogastric Aspiration
This protocol outlines the standard procedure for measuring basal acid output (BAO) and maximal acid output (MAO).
Detailed Steps:
-
Patient Preparation: Patients should fast overnight for at least 8 hours. All acid-suppressing medications should be discontinued for a duration appropriate for the specific drug's washout period.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach. The correct positioning of the tube in the gastric antrum is confirmed, typically via fluoroscopy or a water recovery test.
-
Basal Acid Output (BAO) Measurement: The stomach is completely emptied of its contents. Gastric secretions are then collected continuously for one hour, divided into four 15-minute samples.
-
Maximal Acid Output (MAO) Measurement: Following the basal collection, a gastric acid stimulant such as pentagastrin is administered parenterally. Gastric secretions are again collected for one hour, divided into four 15-minute samples.
-
Sample Analysis: For each sample, the volume is measured, and the acid concentration is determined by titration with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a neutral pH (7.0).
-
Calculation: The acid output for each 15-minute interval is calculated (Volume in liters × Concentration in mEq/L). The BAO and MAO are expressed as the sum of the four collection periods in mEq/hour.
Conclusion
The combination of this compound and cimetidine presents a rational therapeutic strategy for enhanced gastric acid suppression by targeting two distinct stimulatory pathways. Qualitative evidence suggests superior efficacy compared to cimetidine monotherapy, especially in refractory cases. However, a notable gap exists in the literature regarding direct, quantitative comparisons of this combination with other modern acid-suppressing agents such as proton pump inhibitors.
For researchers and drug development professionals, this highlights an opportunity for further clinical investigation to precisely quantify the therapeutic benefit of this combination therapy and to delineate its specific role in the current landscape of acid suppression management. The established methodologies for measuring gastric acid output provide a clear framework for such future studies.
References
- 1. Effect of isopropamide on response to oral cimetidine in patients with Zollinger--Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term cimetidine on gastric acid secretion, serum gastrin, and gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of H2-receptor antagonists on gastric acid secretion and serum gastrin concentration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of gastric acid secretion by cimetidine in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-suppression profile of two continuously infused intravenous doses of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 200 mg cimetidine with multiple doses of antacid on extent and duration of rise in gastric pH in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of combination of antacid and cimetidine on 24-hour intragastric acidity in patients with asymptomatic duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isopropamide Iodide
Essential Safety and Handling Guide for Isopropamide Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin, eye, and respiratory tract irritation[1][2]. Prolonged exposure may lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes[1].
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant. The primary hazards are skin and eye irritation, and respiratory tract irritation if inhaled[1][2]. The toxicological properties have not been thoroughly investigated, warranting a cautious approach to handling[1].
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Recommended PPE |
| H315: Causes skin irritation[2][3] | Skin Irrit. 2[2] | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3] |
| H319: Causes serious eye irritation[2][3] | Eye Irrit. 2[2] | Eye Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be required for operations with a higher risk of splashing.[3] |
| H335: May cause respiratory irritation[2] | STOT SE 3[2] | Respiratory Protection: A NIOSH-approved dust respirator should be used, especially when handling the powder outside of a containment system.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| General Handling | Lab Coat: A clean lab coat or a disposable gown should be worn to prevent skin contact.[3] |
Occupational Exposure Limits (OELs): Occupational exposure limits for this compound have not been established. In the absence of specific OELs, it is prudent to treat this compound as a potent pharmaceutical ingredient and apply a high level of containment and personal protection.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3] Keep the container tightly closed.[3]
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3]
-
Containment: For operations with a higher potential for dust generation, consider using a glove box or other closed-system handling techniques.
Personal Protective Equipment (PPE)
-
Donning: Before handling, don the appropriate PPE as outlined in Table 1. This includes a lab coat or gown, safety glasses or goggles, and chemical-resistant gloves. A respirator is recommended when handling the powder.
-
Doffing: Remove PPE carefully to avoid contaminating skin or clothing. Dispose of single-use PPE in designated waste containers.
Weighing and Dispensing
-
Location: Perform all weighing and dispensing of the powder within a chemical fume hood or other ventilated enclosure.
-
Technique: Use techniques that minimize dust generation, such as gentle scooping. Avoid pouring the powder from a height.
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing and aerosolization.
-
Mixing: Use a sealed container for mixing or agitating solutions.
Post-Handling Procedures
-
Decontamination: Clean all work surfaces and equipment thoroughly after each use.
-
Hand Washing: Wash hands with soap and water immediately after handling this compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be treated as chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional policies.
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Caption: Workflow for responding to a chemical spill of this compound.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine if the spill is minor and can be handled by laboratory personnel or if it is a major spill requiring emergency response.
-
For Minor Spills:
-
Don the appropriate PPE, including a respirator, gloves, and eye protection.
-
Cover the spill with a dry absorbent material to prevent the powder from becoming airborne.[4]
-
Carefully sweep or wipe up the material, avoiding the creation of dust.[5]
-
Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
For Major Spills:
-
Contact your institution's EHS or emergency response team immediately.
-
Secure the area to prevent entry.
-
Provide any available information about the spilled material to the emergency responders.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
